4-Ethenyloxane-4-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethenyloxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-2-8(7(9)10)3-5-11-6-4-8/h2H,1,3-6H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCXNDZURGFZTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1(CCOCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4-Ethenyloxane-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for 4-ethenyloxane-4-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of a direct, documented synthesis in the current literature, this paper presents a rational, multi-step approach based on well-established organic chemistry transformations. The proposed synthesis commences with the formation of the core tetrahydropyran-4-carboxylic acid structure, followed by functional group manipulations to introduce the ethenyl (vinyl) group at the C4 position. This document provides detailed, theoretical experimental protocols, a comprehensive list of reagents, and quantitative data where applicable based on analogous reactions. Visualizations of the synthetic pathway and logical workflows are provided to facilitate comprehension.
Introduction
The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its favorable pharmacokinetic properties, including metabolic stability and improved solubility, make it a desirable structural motif. The introduction of a vinyl group and a carboxylic acid at the same quaternary center of the oxane ring, as in this compound, is anticipated to provide a unique building block for the synthesis of complex molecules with novel biological activities. The vinyl group can serve as a handle for further chemical modifications, such as polymerization or click chemistry, while the carboxylic acid provides a site for amide bond formation or other conjugations. This guide details a feasible, albeit theoretical, synthetic route to this promising compound.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step sequence starting from commercially available starting materials. The overall strategy involves the initial construction of the tetrahydropyran ring system, followed by the introduction of the vinyl and carboxylic acid functionalities at the 4-position.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following protocols are based on established procedures for analogous transformations and should be adapted and optimized for the specific substrate.
Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate
This step involves a cyclization reaction between diethyl malonate and bis(2-chloroethyl) ether to form the tetrahydropyran ring.[1]
-
Reagents and Materials:
-
Diethyl malonate
-
Bis(2-chloroethyl) ether
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Diethyl malonate is added dropwise to the stirred solution at room temperature.
-
Bis(2-chloroethyl) ether is then added, and the reaction mixture is heated to reflux for 12-18 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by vacuum distillation or column chromatography.
-
Step 2: Synthesis of Tetrahydropyran-4,4-dicarboxylic acid
The diester is hydrolyzed to the corresponding dicarboxylic acid using a strong base.[1]
-
Reagents and Materials:
-
Diethyl tetrahydropyran-4,4-dicarboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
Diethyl tetrahydropyran-4,4-dicarboxylate is suspended in an aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
The reaction mixture is cooled in an ice bath and acidified to a pH of 1-2 with concentrated hydrochloric acid, leading to the precipitation of the dicarboxylic acid.
-
The white solid is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 3: Synthesis of Tetrahydropyran-4-carboxylic acid
The dicarboxylic acid undergoes thermal decarboxylation to yield the mono-carboxylic acid.[1]
-
Reagents and Materials:
-
Tetrahydropyran-4,4-dicarboxylic acid
-
High-boiling point solvent (e.g., xylene or paraffin oil)[1]
-
Distillation apparatus, heating mantle
-
-
Procedure:
-
Tetrahydropyran-4,4-dicarboxylic acid is heated in a high-boiling point solvent to 120-130 °C.[1]
-
The reaction is monitored by the evolution of carbon dioxide.
-
Once the gas evolution ceases, the reaction mixture is cooled.
-
The product can be isolated by extraction with a suitable solvent like ethyl acetate after cooling.[1] The solvent is then removed under reduced pressure.
-
Step 4: Synthesis of Methyl tetrahydropyran-4-carboxylate
The carboxylic acid is esterified to protect it during the subsequent steps.
-
Reagents and Materials:
-
Tetrahydropyran-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
Tetrahydropyran-4-carboxylic acid is dissolved in anhydrous methanol.
-
The solution is cooled in an ice bath, and thionyl chloride is added dropwise with stirring.
-
The reaction mixture is then heated to reflux for 3-4 hours.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification is achieved by distillation under reduced pressure.
-
Step 5: Synthesis of Methyl 4-formyltetrahydropyran-4-carboxylate
A formyl group is introduced at the C4 position via α-formylation of the ester.
-
Reagents and Materials:
-
Methyl tetrahydropyran-4-carboxylate
-
Lithium diisopropylamide (LDA)
-
Ethyl formate
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk line, dry glassware
-
-
Procedure:
-
A solution of LDA in anhydrous THF is prepared in a flame-dried flask under an inert atmosphere and cooled to -78 °C.
-
A solution of methyl tetrahydropyran-4-carboxylate in anhydrous THF is added dropwise to the LDA solution.
-
The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Ethyl formate is then added, and the reaction is allowed to warm slowly to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification is performed by column chromatography.
-
Step 6: Synthesis of Methyl 4-ethenyltetrahydropyran-4-carboxylate
A Wittig reaction is employed to convert the formyl group into a vinyl group.
-
Reagents and Materials:
-
Methyl 4-formyltetrahydropyran-4-carboxylate
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk line, dry glassware
-
-
Procedure:
-
Methyltriphenylphosphonium bromide is suspended in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
The suspension is cooled to 0 °C, and n-butyllithium is added dropwise to generate the ylide (a deep orange/red color is observed).
-
The mixture is stirred at room temperature for 1 hour.
-
The flask is cooled back to 0 °C, and a solution of methyl 4-formyltetrahydropyran-4-carboxylate in anhydrous THF is added dropwise.
-
The reaction is stirred at room temperature for 2-4 hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
Purification is achieved by column chromatography.
-
Step 7: Synthesis of this compound
The final step is the hydrolysis of the methyl ester to the target carboxylic acid.
-
Reagents and Materials:
-
Methyl 4-ethenyltetrahydropyran-4-carboxylate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF) / Water mixture
-
Dilute hydrochloric acid (HCl)
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Methyl 4-ethenyltetrahydropyran-4-carboxylate is dissolved in a mixture of THF and water.
-
An aqueous solution of lithium hydroxide is added, and the mixture is stirred at room temperature for 12-24 hours.
-
The THF is removed under reduced pressure.
-
The aqueous solution is washed with a nonpolar organic solvent (e.g., hexane) to remove any unreacted starting material.
-
The aqueous layer is cooled in an ice bath and acidified to pH 2-3 with dilute hydrochloric acid.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the final product.
-
Data Presentation
The following table summarizes the expected transformations and provides hypothetical quantitative data based on analogous reactions reported in the literature. Actual yields may vary and require optimization.
| Step | Transformation | Starting Material | Product | Theoretical Yield (%) | Purity (%) |
| 1 | Cyclization | Diethyl malonate & Bis(2-chloroethyl) ether | Diethyl tetrahydropyran-4,4-dicarboxylate | 70-80 | >95 |
| 2 | Saponification | Diethyl tetrahydropyran-4,4-dicarboxylate | Tetrahydropyran-4,4-dicarboxylic acid | 90-95 | >98 |
| 3 | Decarboxylation | Tetrahydropyran-4,4-dicarboxylic acid | Tetrahydropyran-4-carboxylic acid | 80-85[1] | >98 |
| 4 | Esterification | Tetrahydropyran-4-carboxylic acid | Methyl tetrahydropyran-4-carboxylate | 85-95 | >99 |
| 5 | α-Formylation | Methyl tetrahydropyran-4-carboxylate | Methyl 4-formyltetrahydropyran-4-carboxylate | 60-70 | >95 |
| 6 | Wittig Reaction | Methyl 4-formyltetrahydropyran-4-carboxylate | Methyl 4-ethenyltetrahydropyran-4-carboxylate | 70-85 | >97 |
| 7 | Saponification | Methyl 4-ethenyltetrahydropyran-4-carboxylate | This compound | 90-98 | >99 |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for each synthetic step, from reaction setup to purification of the desired product.
Caption: General experimental workflow for synthesis, work-up, and purification.
Conclusion
This technical guide provides a comprehensive and logical, though theoretical, pathway for the synthesis of this compound. The proposed route utilizes a series of well-documented and reliable organic reactions. While this guide presents a robust starting point, researchers should be prepared to optimize reaction conditions, purification methods, and analytical techniques to achieve the desired outcomes. The successful synthesis of this novel compound will provide a valuable new tool for the fields of medicinal chemistry and materials science, opening avenues for the development of new therapeutics and functional polymers.
References
An In-depth Technical Guide on 4-Ethenyloxane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific data on 4-Ethenyloxane-4-carboxylic acid is limited. This guide summarizes the existing information and provides context based on related chemical structures. The experimental protocols and signaling pathways are presented as general examples due to the absence of specific data for this compound.
Introduction
This compound is a heterocyclic organic compound containing a tetrahydropyran (oxane) ring, a carboxylic acid group, and an ethenyl (vinyl) substituent. Its structure suggests potential for use as a building block in medicinal chemistry and materials science. This document provides a comprehensive overview of its known properties and contextual information based on related compounds.
Chemical and Physical Properties
Table 1: Chemical Identifiers for this compound
| Property | Value | Source |
| CAS Number | 2305255-31-4 | [1] |
| Molecular Formula | C₈H₁₂O₃ | [1][2] |
| Molecular Weight | 156.18 g/mol | [2] |
| SMILES | C=CC1(CCOCC1)C(=O)O | [1] |
Based on the general properties of carboxylic acids, this compound is expected to be a weak acid. The presence of the carboxyl group suggests it would exhibit strong hydrogen bonding, likely resulting in a relatively high boiling point compared to other molecules of similar molecular weight.[3] Carboxylic acids with a small number of carbon atoms are typically soluble in water, and this solubility decreases as the carbon chain length increases.[3] The solubility of this compound in water is likely limited but may be enhanced in alkaline solutions due to the deprotonation of the carboxylic acid group. It is expected to be soluble in organic solvents like ethanol and methanol.[4][5]
It is important to note that some related cyclic ether carboxylic acids, specifically oxetane-carboxylic acids, have been found to be unstable, undergoing isomerization to form lactones, especially when heated or stored for extended periods.[6][7][8] While this compound contains a six-membered oxane ring, which is generally more stable than the four-membered oxetane ring, the potential for intramolecular reactions should be considered, particularly under acidic or thermal stress.
Biological Activity and Toxicological Profile
As of the date of this document, there is no publicly available information on the biological activity, pharmacological effects, or toxicological profile of this compound. Research into the potential therapeutic or adverse effects of this compound has not been reported in the reviewed literature.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis, purification, and analysis of this compound are not described in the available scientific literature. However, general synthetic strategies for related heterocyclic carboxylic acids can provide a conceptual basis for potential synthetic routes.
General Synthetic Approaches for Heterocyclic Carboxylic Acids
The synthesis of heterocyclic carboxylic acids often involves multi-step processes. For instance, the synthesis of quinoline-4-carboxylic acid derivatives can be achieved through a Doebner reaction, which is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid.[9] Another approach involves the ring-opening and subsequent condensation of isatin derivatives.[10]
For oxazolidine-4-carboxylic acids, a common starting material is serine, which undergoes cyclization in the presence of reagents like bis(trichloromethyl) carbonate.[11]
The following diagram illustrates a generalized workflow for the characterization of a newly synthesized chemical compound, which would be applicable to this compound.
Potential Signaling Pathways and Mechanisms of Action (Hypothetical)
Given the lack of biological data for this compound, any discussion of its potential interaction with signaling pathways is purely speculative. Carboxylic acid-containing molecules are known to interact with a wide variety of biological targets, including enzymes and receptors.
For illustrative purposes, the following diagram depicts a generic signaling pathway that a novel therapeutic agent could potentially modulate. This is a hypothetical illustration and is not based on any experimental data for this compound.
Conclusion and Future Directions
This compound is a chemical entity for which foundational scientific knowledge is largely yet to be established. The available data is limited to its basic chemical identifiers. There is a clear need for primary research to determine its physicochemical properties, develop reliable synthetic and analytical methods, and investigate its potential biological activities and toxicological profile. Such research would be essential to unlock any potential applications of this molecule in drug discovery or materials science. Researchers interested in this compound should anticipate the need for de novo characterization.
References
- 1. This compound | 2305255-31-4 | FSD25531 [biosynth.com]
- 2. 2305255-31-4 | MFCD31810955 | this compound [aaronchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Page loading... [guidechem.com]
- 5. Tetrahydropyran-4-carboxylic acid, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents [patents.google.com]
- 11. CN111808040A - Synthesis method of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds - Google Patents [patents.google.com]
In-depth Technical Guide: 4-Ethenyloxane-4-carboxylic Acid (CAS No. 2305255-31-4)
To our valued researchers, scientists, and drug development professionals,
This document serves as a technical overview of the chemical compound with CAS number 2305255-31-4, identified as 4-Ethenyloxane-4-carboxylic Acid . Despite a comprehensive search of scientific literature and chemical databases, it is important to note that this compound appears to be a novel or relatively unexplored chemical entity. As such, there is a conspicuous absence of published in-depth technical data regarding its specific biological activity, mechanism of action, or involvement in signaling pathways. The information presented herein is based on its chemical structure and general principles of organic and medicinal chemistry.
Chemical Identity and Properties
This compound is a trifunctional organic molecule characterized by a saturated six-membered oxane (tetrahydropyran) ring, a carboxylic acid group, and an ethenyl (vinyl) group.[1] This unique combination of functional groups makes it a versatile building block in synthetic chemistry.[1]
| Identifier | Value |
| CAS Number | 2305255-31-4[1][2][3][4][5] |
| IUPAC Name | This compound[1] |
| Alternate Name | 4-Vinyltetrahydro-2H-pyran-4-carboxylic acid[4] |
| Molecular Formula | C8H12O3[2][3] |
| Molecular Weight | 156.18 g/mol [1][2][3] |
| Structure | A six-membered oxane ring substituted at the 4-position with both an ethenyl (-CH=CH₂) group and a carboxylic acid (-COOH) group.[1] |
Potential Chemical Reactivity and Synthetic Utility
The chemical nature of this compound suggests several potential avenues for chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules.
Carboxylic Acid Group Reactivity
The carboxylic acid moiety can readily undergo a variety of reactions:
-
Salt Formation: As a typical carboxylic acid, it can react with bases to form carboxylate salts.[1]
-
Esterification: It can be converted to esters through reactions with alcohols, such as the Fischer esterification.[1]
-
Amide Formation: The carboxylic acid can be activated and reacted with amines to form amides.
Ethenyl (Vinyl) Group Reactivity
The carbon-carbon double bond of the ethenyl group provides a site for numerous addition and polymerization reactions:
-
Cycloaddition Reactions: The ethenyl group can participate as a dienophile in Diels-Alder reactions.[1]
-
Polymerization: The vinyl group is susceptible to both radical and cationic polymerization, suggesting its potential use in materials science for the development of novel polymers.[1]
-
Michael Addition: If conjugated to an electron-withdrawing group, the vinyl group could act as a Michael acceptor, a strategy sometimes employed in the design of enzyme inhibitors.[1]
Oxane Ring
The oxane ring provides a stable, heterocyclic core that is a common motif in many natural products and synthetic pharmaceuticals.[1] Its presence could confer favorable pharmacokinetic properties to derivatives.
Postulated Biological Significance and Future Research Directions
While no specific biological data for this compound has been found, its structural components are present in many biologically active molecules. The oxane ring is a key structural feature in numerous pharmaceuticals.[1] Carboxylic acids are fundamental to the biological activity of many drugs, often participating in crucial binding interactions with protein targets.[1]
Given the lack of available data, the following experimental workflows are proposed for future research to elucidate the potential of this compound.
Conclusion
This compound (CAS No. 2305255-31-4) is a chemical compound with a unique combination of functional groups that suggests significant potential as a versatile building block in organic synthesis, medicinal chemistry, and materials science. However, at present, there is no publicly available data on its biological activity, pharmacological properties, or specific applications. The scientific community is encouraged to explore the properties of this molecule to unlock its potential. As new research emerges, this technical guide will be updated accordingly.
References
The Formation of 4-Ethenyloxane-4-carboxylic Acid: A Mechanistic Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethenyloxane-4-carboxylic acid is a unique heterocyclic compound with potential applications in medicinal chemistry and materials science due to the presence of both a strained oxetane ring and a reactive vinyl group. This technical guide delineates a plausible synthetic pathway for the formation of this compound, starting from commercially available diethyl ketomalonate. The proposed multi-step synthesis involves a Wittig olefination, reduction to a key 1,3-diol intermediate, intramolecular cyclization to form the oxetane ring, and final oxidation to the target carboxylic acid. This document provides a detailed mechanistic explanation for each synthetic step, supported by diagrams and a summary of expected quantitative data.
Proposed Synthetic Pathway Overview
The formation of this compound can be envisioned through a four-step synthetic sequence. The logical workflow for this synthesis is outlined below.
Spectroscopic Characterization of 4-Ethenyloxane-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound, 4-Ethenyloxane-4-carboxylic acid. Due to the absence of published empirical data for this specific molecule, this document presents predicted spectroscopic characteristics based on the well-established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for its constituent functional groups: a tetrahydropyran (oxane) ring, a vinyl group, and a carboxylic acid. Detailed experimental protocols for acquiring such data are also provided, along with a generalized workflow for the spectroscopic identification of new chemical entities.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative spectroscopic data for this compound. These predictions are derived from analogous structures and established chemical shift and absorption frequency ranges for the respective functional moieties.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - |
| Vinyl (-CH=CH₂) | 5.8 - 6.0 | Doublet of doublets | Jtrans = 16-18, Jcis = 10-12 |
| Vinyl (=CH₂) | 5.0 - 5.3 | Multiplet | Jtrans = 16-18, Jcis = 10-12, Jgem = 1-3 |
| Oxane Ring (-O-CH₂-) | 3.5 - 4.0 | Multiplet | - |
| Oxane Ring (-CH₂-) | 1.5 - 2.0 | Multiplet | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (-C OOH) | 175 - 185 |
| Quaternary Carbon (-C (COOH)-) | 75 - 85 |
| Vinyl (-C H=CH₂) | 135 - 145 |
| Vinyl (=C H₂) | 115 - 125 |
| Oxane Ring (-O-C H₂-) | 65 - 75 |
| Oxane Ring (-C H₂-) | 20 - 35 |
Table 3: Predicted IR Absorption Data
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| Carboxylic Acid (-OH) | O-H stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid (C=O) | C=O stretch | 1700 - 1725 | Strong |
| Vinyl Group (=C-H) | C-H stretch | 3010 - 3095 | Medium |
| Vinyl Group (C=C) | C=C stretch | 1640 - 1680 | Medium |
| Oxane Ring (C-O) | C-O stretch | 1050 - 1150 | Strong |
| Alkane (C-H) | C-H stretch | 2850 - 2960 | Medium-Strong |
Table 4: Predicted Major Mass Spectrometry Fragments (Electron Ionization)
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 156 | [M]⁺ | Molecular Ion |
| 111 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 99 | [C₅H₇O₂]⁺ | Cleavage of the vinyl group |
| 85 | [C₅H₉O]⁺ | Ring opening and subsequent fragmentation |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Further fragmentation of the oxane ring |
| 45 | [COOH]⁺ | Carboxylic acid fragment |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for a novel compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical structure and connectivity of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to achieve optimal field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the TMS signal.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Protocol:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply the sample to the crystal and ensure good contact using the pressure arm.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of the compound and to study its fragmentation pattern.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra in both positive and negative ion modes.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
-
Tandem MS (MS/MS): To obtain structural information, perform fragmentation analysis by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a new chemical entity.
Caption: A generalized workflow for the spectroscopic characterization of a novel chemical compound.
In-Depth Technical Guide: 4-Ethenyloxane-4-carboxylic acid (C8H12O3)
Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the synthesis, properties, and biological activity of 4-Ethenyloxane-4-carboxylic acid. This guide, therefore, provides a foundational overview based on its chemical structure and data from analogous compounds, intended to support research and development efforts.
Introduction
This compound, with the chemical formula C8H12O3, is a heterocyclic organic compound. Its structure features a central oxane (tetrahydropyran) ring, a carboxylic acid group, and an ethenyl (vinyl) group, both attached to the same carbon atom (C4). The presence of these functional groups suggests potential for diverse chemical reactivity and biological applications, positioning it as a molecule of interest for researchers in medicinal chemistry and materials science. This document aims to provide a comprehensive technical overview, including its physicochemical properties, potential synthetic routes, and speculative biological relevance based on related structures.
Physicochemical Properties
Quantitative data for this compound is not extensively reported. The following table summarizes basic calculated and supplier-provided information.
| Property | Value | Source |
| CAS Number | 2305255-31-4 | Chemical Suppliers[1] |
| Molecular Formula | C8H12O3 | Chemical Suppliers[1] |
| Molecular Weight | 156.18 g/mol | Chemical Suppliers[1] |
| IUPAC Name | 4-Ethenyl-oxane-4-carboxylic acid | |
| SMILES | C=CC1(CCOCC1)C(=O)O | Chemical Suppliers[1] |
Spectroscopic Characterization (Predicted)
Detailed experimental spectra for this compound are not published. However, based on its functional groups, the following characteristic spectroscopic features can be predicted. This information is crucial for the identification and characterization of the compound in a laboratory setting.
| Spectroscopy | Predicted Chemical Shifts / Frequencies | Assignment |
| ¹H NMR | ~10-13 ppm (broad singlet) | Carboxylic acid proton (-COOH) |
| ~5.8-6.0 ppm (multiplet) | Vinyl proton (-CH=) | |
| ~5.0-5.3 ppm (multiplet) | Vinyl protons (=CH₂) | |
| ~3.5-4.0 ppm (multiplet) | Methylene protons adjacent to ether oxygen (-O-CH₂-) | |
| ~1.5-2.5 ppm (multiplet) | Methylene protons on the oxane ring | |
| ¹³C NMR | ~175-185 ppm | Carboxylic acid carbonyl carbon (-COOH) |
| ~135-145 ppm | Vinyl carbon (-CH=) | |
| ~110-120 ppm | Vinyl carbon (=CH₂) | |
| ~60-70 ppm | Methylene carbons adjacent to ether oxygen (-O-CH₂-) | |
| ~30-40 ppm | Methylene carbons on the oxane ring | |
| ~40-50 ppm | Quaternary carbon (C4) | |
| IR Spectroscopy | 2500-3300 cm⁻¹ (very broad) | O-H stretch of the carboxylic acid |
| ~1700-1725 cm⁻¹ (strong) | C=O stretch of the carboxylic acid | |
| ~1640 cm⁻¹ (medium) | C=C stretch of the vinyl group | |
| ~1050-1150 cm⁻¹ (strong) | C-O-C stretch of the ether |
Potential Synthetic Pathways
While a specific, validated synthesis for this compound is not described in the available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles. Below is a hypothetical workflow for its synthesis.
Caption: A potential multi-step synthesis of this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Ethenyl-oxan-4-ol
-
To a solution of Tetrahydro-4H-pyran-4-one in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen), add a solution of vinylmagnesium bromide dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Step 2: Synthesis of 4-Ethenyl-oxane-4-carbonitrile
-
Dissolve the crude 4-Ethenyl-oxan-4-ol in a suitable solvent such as dichloromethane.
-
Treat the solution with an aqueous solution of sodium cyanide followed by the dropwise addition of an acid (e.g., hydrochloric acid) at a low temperature.
-
Stir the biphasic mixture vigorously for several hours.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to afford the nitrile intermediate.
Step 3: Hydrolysis to this compound
-
Reflux the crude 4-Ethenyl-oxane-4-carbonitrile in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
If basic hydrolysis is used, acidify the reaction mixture to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Purify the final product by recrystallization or column chromatography.
Potential Applications in Drug Development
The structural motifs within this compound suggest several avenues for its potential application in drug discovery and development.
-
Scaffold for Library Synthesis: The carboxylic acid group provides a handle for derivatization, allowing for the creation of a library of amides, esters, and other derivatives. The vinyl group can also be functionalized through various addition reactions.
-
Bioisosteric Replacement: The oxane ring is a common feature in many bioactive molecules and can serve as a bioisostere for other cyclic systems.
-
Metabolic Stability: The replacement of a carbocyclic ring with a tetrahydropyran ring can sometimes improve the metabolic stability and pharmacokinetic profile of a drug candidate.
The biological activities of related oxane derivatives suggest that this compound could be explored for various therapeutic areas.
Caption: A logical workflow for the exploration of this compound in drug discovery.
Conclusion and Future Directions
This compound is a compound with potential for further investigation in both synthetic and medicinal chemistry. The immediate research priorities should include:
-
Development and optimization of a reliable synthetic route.
-
Full spectroscopic characterization (NMR, IR, Mass Spectrometry) and X-ray crystallography to confirm its structure.
-
Evaluation of its physicochemical properties, such as solubility and pKa.
-
Screening for biological activity in a variety of in vitro assays.
The insights gained from these foundational studies will be critical in determining the potential utility of this molecule and its derivatives in the development of new therapeutics and functional materials.
References
An In-depth Technical Guide to 4-Ethenyloxane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethenyloxane-4-carboxylic acid is a unique heterocyclic compound that incorporates a tetrahydropyran (oxane) ring, a carboxylic acid functional group, and a vinyl (ethenyl) substituent. The strategic placement of these moieties on a quaternary carbon center makes it a molecule of significant interest in medicinal chemistry and drug design. The oxane ring is a common scaffold in many natural products and approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. The carboxylic acid group provides a key interaction point for many biological targets through hydrogen bonding and electrostatic interactions, while the vinyl group offers a site for further chemical modification or potential covalent interactions.
This technical guide provides a comprehensive overview of the known properties, a representative synthetic approach, expected analytical characteristics, and the potential applications of this compound in the context of modern drug discovery.
Core Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. These data are essential for its identification, handling, and use in experimental settings.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 2305255-31-4 | [Vendor Data] |
| Molecular Formula | C₈H₁₂O₃ | [Vendor Data] |
| Molecular Weight | 156.18 g/mol | [Vendor Data] |
| Canonical SMILES | C=CC1(CCOCC1)C(=O)O | [Vendor Data] |
Synthesis and Characterization
Proposed Synthetic Workflow
The following diagram illustrates a potential multi-step synthesis to access the target compound, starting from readily available commercial reagents.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Representative Protocol for Step 3: α-Vinylation of Tetrahydropyran-4-carboxylic acid
This protocol is a representative method for the α-vinylation of a carboxylic acid, adapted from general procedures for creating quaternary centers.[1]
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-neck round-bottom flask under an inert atmosphere of argon, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath. Add diisopropylamine, followed by the dropwise addition of n-butyllithium. Stir the solution at -78 °C for 30 minutes.
-
Deprotonation: To the freshly prepared LDA solution at -78 °C, add a solution of Tetrahydropyran-4-carboxylic acid (synthesized from Steps 1 & 2) in anhydrous THF dropwise. Allow the reaction mixture to stir at this temperature for 1 hour to ensure complete formation of the dianion.
-
Vinylation: Add vinyl bromide to the reaction mixture. The solution should be stirred at -78 °C for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product, this compound.
Spectroscopic Characterization
Detailed spectroscopic data for this specific molecule is not published. However, based on its structure, the following characteristic signals can be predicted.
| Technique | Functional Group | Expected Chemical Shift / Wavenumber | Characteristics |
| ¹H NMR | Carboxylic Acid (-COOH) | 10 - 12 ppm | Broad singlet, exchangeable with D₂O.[2] |
| Vinyl (-CH=CH₂) | 5 - 6 ppm | Multiplet system (e.g., dd, ddx).[3] | |
| Oxane Ring (-CH₂-O-CH₂-) | 3.5 - 4.0 ppm | Multiplets.[4] | |
| Oxane Ring (-CH₂-C-) | 1.5 - 2.0 ppm | Multiplets.[4] | |
| ¹³C NMR | Carbonyl (-C=O) | 175 - 185 ppm | Quaternary carbon signal.[2] |
| Vinyl (-CH=CH₂) | 110 - 140 ppm | Two signals for the alkene carbons. | |
| Oxane Ring (-CH₂-O-) | 60 - 70 ppm | ||
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ | Very broad due to hydrogen bonding.[5][6][7] |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 cm⁻¹ | Strong, sharp absorption.[5][7] | |
| C=C Stretch (Vinyl) | ~1640 cm⁻¹ | Medium to weak absorption. | |
| C-O Stretch (Oxane & Acid) | 1000 - 1300 cm⁻¹ | Strong absorptions.[6] |
Applications in Drug Discovery and Development
The structural motifs within this compound make it a compelling scaffold for drug discovery. The carboxylic acid group is a well-known pharmacophore that can mimic endogenous ligands or form critical interactions with biological targets. However, it can also present challenges related to membrane permeability and metabolic stability.
Role as a Bioisostere and Scaffold
In drug design, the concept of bioisosterism —replacing one functional group with another that retains similar biological activity but has improved physicochemical properties—is a powerful strategy.[8][9][10] While the carboxylic acid itself is a key pharmacophore, the oxane-vinyl scaffold could be used in several ways:
-
Modulation of Physicochemical Properties: The tetrahydropyran ring can improve properties like solubility while potentially reducing the lipophilicity compared to a carbocyclic analogue.
-
Vector for Target Interaction: The carboxylic acid can anchor the molecule in a binding pocket, while the rest of the scaffold explores surrounding hydrophobic or polar regions.
-
Platform for Library Synthesis: The vinyl group serves as a versatile chemical handle for further functionalization via reactions like Heck coupling, Michael addition, or metathesis, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Potential Targeting of G-Protein Coupled Receptors (GPCRs)
GPCRs are a major class of drug targets involved in nearly every physiological process.[11] Many endogenous ligands for GPCRs are carboxylic acids (e.g., fatty acids, prostaglandins). Therefore, novel carboxylic acids are frequently explored as potential GPCR modulators.
A compound like this compound could be screened for activity against various GPCRs. If a hit is identified, a drug discovery program would typically follow the workflow illustrated below.
Caption: A conceptual workflow for advancing a hit compound in a GPCR drug discovery program.
The signaling cascade initiated by GPCR activation is complex and offers multiple points for therapeutic intervention. The diagram below provides a simplified overview of a common Gq-protein signaling pathway, a frequent target in drug discovery.
Caption: Simplified Gq-protein coupled receptor signaling pathway.
Conclusion
This compound represents a structurally novel chemical entity with considerable potential as a building block in drug discovery and materials science. Its combination of a stable heterocyclic core, a versatile vinyl handle, and a biologically relevant carboxylic acid functional group makes it an attractive starting point for the development of new molecular probes and therapeutic candidates. While detailed experimental data on this specific compound remains sparse, this guide provides a robust framework based on analogous structures and established chemical principles for its synthesis, characterization, and potential application, particularly in the modulation of GPCRs and other biological targets. Further research into its synthesis and biological activity is warranted to fully explore its potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. echemi.com [echemi.com]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploring a role for heteromerization in GPCR signalling specificity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of 4-Ethenyloxane-4-carboxylic Acid in Organic Synthesis: A Review of Available Data
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
In light of this, this document will focus on the synthesis and well-documented applications of its parent compound, tetrahydropyran-4-carboxylic acid . The tetrahydropyran moiety is a significant structural motif in a wide array of natural products and biologically active molecules, making its derivatives valuable building blocks in medicinal chemistry and drug development.[1][2] Understanding the synthetic routes to and transformations of tetrahydropyran-4-carboxylic acid provides a foundational context for the potential applications of its vinyl derivative.
I. Synthesis of the Parent Compound: Tetrahydropyran-4-carboxylic Acid
A commercially viable and environmentally friendly synthesis for tetrahydropyran-4-carboxylic acid has been developed, which involves a three-step process starting from diethyl malonate and bis(2-chloroethyl) ether.[1]
Experimental Workflow for the Synthesis of Tetrahydropyran-4-carboxylic Acid
Caption: Synthetic pathway to Tetrahydropyran-4-carboxylic acid.
A. Detailed Experimental Protocols
Step 1: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate (Cyclization) [1]
-
Reactants: Diethyl malonate (1.0 mole), Bis(2-chloroethyl) ether (1.0 mole), Base (e.g., sodium hydroxide), Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB).
-
Procedure: The cyclization is performed in the presence of a base and a phase transfer catalyst. The reaction temperature is typically maintained between 50-100°C.
-
Yield: This step can be optimized to achieve high yields.
Step 2: Synthesis of Tetrahydropyran-4,4-dicarboxylic acid (Hydrolysis) [1]
-
Reactant: Diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole).
-
Reagent: Sodium hydroxide (NaOH) solution (5.0 mole).
-
Procedure: The hydrolysis of the diethyl ester is carried out using a solution of sodium hydroxide at a temperature of 40-50°C. After complete hydrolysis, the pH of the reaction mixture is adjusted to 1.0-2.0 to precipitate the dicarboxylic acid.
-
Yield: This hydrolysis step typically proceeds with high efficiency.
Step 3: Synthesis of Tetrahydropyran-4-carboxylic acid (Decarboxylation) [1]
-
Reactant: Tetrahydropyran-4,4-dicarboxylic acid (1.0 mole).
-
Procedure: The dicarboxylic acid is heated to 120-130°C in a suitable solvent such as xylene, often with paraffin oil to aid in controlled evolution of carbon dioxide.
-
Yield: Yields for this step are reported to be in the range of 80-85% when using a xylene and paraffin mixture.[1]
B. Quantitative Data Summary
| Step | Reactants | Key Reagents/Conditions | Temperature (°C) | Yield (%) | Reference |
| 1. Cyclization | Diethyl malonate, Bis(2-chloroethyl) ether | Base, TBAB | 50-100 | - | [1] |
| 2. Hydrolysis | Diethyl tetrahydropyran-4,4-dicarboxylate | NaOH | 40-50 | - | [1] |
| 3. Decarboxylation | Tetrahydropyran-4,4-dicarboxylic acid | Xylene, Paraffin oil | 120-130 | 80-85 | [1] |
II. Applications of Tetrahydropyran-4-carboxylic Acid and its Derivatives in Organic Synthesis
Tetrahydropyran-4-carboxylic acid is a versatile building block used in the synthesis of various pharmaceuticals and agrochemicals.[3] Its derivatives, such as amides and esters, serve as key intermediates in the development of novel bioactive molecules.
A. Derivatization Reactions
The carboxylic acid moiety can be readily converted into other functional groups, such as amides and esters, expanding its synthetic utility.
Logical Flow for Derivatization
Caption: Derivatization of Tetrahydropyran-4-carboxylic acid.
B. Application in Medicinal Chemistry
The tetrahydropyran ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties, including improved solubility and metabolic stability. Fmoc-4-amino-tetrahydropyran-4-carboxylic acid, a derivative, is utilized as a building block in peptide synthesis and in the development of novel therapeutics, including anti-cancer and anti-viral agents.[2] The parent carboxylic acid and its derivatives are key intermediates in the synthesis of compounds targeting neurological disorders and as receptor antagonists.[1]
III. Potential Applications of 4-Ethenyloxane-4-carboxylic Acid
While specific documented applications are lacking, the presence of both a vinyl group and a carboxylic acid suggests several potential synthetic routes:
-
Polymerization: The vinyl group could act as a monomer for radical or other types of polymerization, leading to polymers with pendant tetrahydropyran carboxylic acid groups. These functionalized polymers could have applications in drug delivery, specialty coatings, or as functional resins.
-
Cycloaddition Reactions: The electron-withdrawing nature of the carboxylic acid could activate the vinyl group for Diels-Alder or other cycloaddition reactions, providing a route to complex cyclic and polycyclic structures.
-
Michael Addition: The vinyl group could act as a Michael acceptor, allowing for the conjugate addition of nucleophiles to form more complex substituted tetrahydropyran derivatives.
Conclusion
While this compound remains a molecule with underexplored synthetic potential, its parent compound, tetrahydropyran-4-carboxylic acid, is a well-established and valuable building block in organic synthesis, particularly in the pharmaceutical industry. The detailed protocols for the synthesis of the parent compound provide a solid foundation for researchers. Further investigation into the reactivity of the vinyl derivative is warranted to unlock its potential applications in the synthesis of novel polymers and complex organic molecules. Researchers are encouraged to explore the reaction pathways suggested for the vinyl derivative to expand the synthetic toolbox available to the scientific community.
References
Application Notes and Protocols for 4-Ethenyloxane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethenyloxane-4-carboxylic acid (also known as 4-Vinyl-tetrahydro-2H-pyran-4-carboxylic acid) is a unique heterocyclic building block containing a tetrahydropyran scaffold, a carboxylic acid, and a vinyl group. The tetrahydropyran ring is a prevalent motif in numerous natural products and pharmaceuticals, often serving as a bioisosteric replacement for carbocyclic rings to improve physicochemical properties such as solubility and metabolic stability. The presence of both a carboxylic acid and a vinyl group on the same quaternary center offers orthogonal handles for a variety of chemical transformations, making it a versatile tool for the synthesis of complex molecules and libraries of compounds in drug discovery and materials science.
These application notes provide an overview of the properties of this compound, a proposed synthetic protocol, and detailed experimental procedures for its potential applications as a building block in organic synthesis.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is compiled from commercially available sources.
| Property | Value |
| CAS Number | 2305255-31-4 |
| Molecular Formula | C₈H₁₂O₃ |
| Molecular Weight | 156.18 g/mol |
| Appearance | White to off-white solid |
| SMILES | C=CC1(CCOCC1)C(=O)O |
| InChI | InChI=1S/C8H12O3/c1-2-8(7(9)10)3-5-11-6-4-8/h2H,1,3-6H2,(H,9,10) |
Synthesis of this compound
While this compound is commercially available, a plausible and scalable synthetic route is outlined below for researchers who may wish to synthesize it or its analogs in-house. The proposed synthesis starts from the commercially available ethyl tetrahydropyran-4-carboxylate and involves a two-step sequence of oxidation followed by a Wittig reaction and subsequent hydrolysis.
Workflow for the Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 4-oxotetrahydropyran-4-carboxylate
-
To a stirred solution of ethyl tetrahydropyran-4-carboxylate (1.0 eq) in dichloromethane (DCM, 0.5 M) at room temperature, add pyridinium chlorochromate (PCC, 1.5 eq).
-
Stir the reaction mixture vigorously for 12-16 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 4-oxotetrahydropyran-4-carboxylate as a colorless oil.
Step 2: Synthesis of Ethyl 4-ethenyloxane-4-carboxylate
-
Prepare the Wittig reagent by adding n-butyllithium (1.1 eq) to a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF, 0.4 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting yellow-orange suspension at room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of ethyl 4-oxotetrahydropyran-4-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield ethyl 4-ethenyloxane-4-carboxylate.
Step 3: Synthesis of this compound
-
To a solution of ethyl 4-ethenyloxane-4-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and water (0.3 M), add sodium hydroxide (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound. The product can be further purified by recrystallization if necessary.
Applications of this compound as a Building Block
The bifunctional nature of this compound allows for its versatile use in the synthesis of more complex molecules. The carboxylic acid can be readily converted into amides, esters, and other derivatives, while the vinyl group can participate in a range of reactions including hydrogenations, oxidations, and cross-coupling reactions.
Logical Flow of Applications for this compound
Caption: Potential synthetic transformations of this compound.
Protocol 1: Amide Coupling (Carboxylic Acid Modification)
This protocol describes the formation of an amide bond using a standard peptide coupling agent.
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C, add (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Quantitative Data for a Hypothetical Amide Coupling Reaction
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass (mg) |
| This compound | 1.0 | 156.18 | 0.5 | 78.1 |
| Benzylamine | 1.1 | 107.15 | 0.55 | 58.9 |
| HATU | 1.1 | 380.23 | 0.55 | 209.1 |
| DIPEA | 2.0 | 129.24 | 1.0 | 129.2 |
| Product | - | 245.31 | - | Theoretical Yield: 122.7 |
Protocol 2: Heck Cross-Coupling (Vinyl Group Modification)
This protocol outlines a palladium-catalyzed Heck reaction to couple an aryl halide to the vinyl group.
-
In a reaction vial, combine this compound (1.0 eq), the aryl halide (e.g., iodobenzene, 1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and triphenylphosphine (PPh₃, 0.1 eq).
-
Add a suitable solvent such as DMF or acetonitrile (0.3 M) followed by a base, for example, triethylamine (Et₃N, 2.5 eq).
-
Seal the vial and heat the reaction mixture to 80-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with 1 M HCl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Quantitative Data for a Hypothetical Heck Coupling Reaction
| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass (mg) |
| This compound | 1.0 | 156.18 | 0.5 | 78.1 |
| Iodobenzene | 1.2 | 204.01 | 0.6 | 122.4 |
| Pd(OAc)₂ | 0.05 | 224.50 | 0.025 | 5.6 |
| PPh₃ | 0.1 | 262.29 | 0.05 | 13.1 |
| Et₃N | 2.5 | 101.19 | 1.25 | 126.5 |
| Product | - | 232.27 | - | Theoretical Yield: 116.1 |
Signaling Pathways and Drug Development
The tetrahydropyran motif is a key structural component in a number of approved drugs and clinical candidates. It is often used to modulate physicochemical properties and can interact with biological targets through hydrogen bonding to the ring oxygen. While no specific signaling pathways have been reported for this compound itself, its derivatives could be designed to target a wide range of proteins, including kinases, proteases, and GPCRs, where the carboxylic acid can act as a key binding element (e.g., to a positively charged residue in the active site) and the vinyl-derived substituent can be used to explore different regions of the binding pocket to enhance potency and selectivity.
Workflow for Utilizing the Building Block in a Drug Discovery Cascade
Caption: A typical drug discovery workflow incorporating this compound.
Disclaimer: The synthetic and application protocols provided herein are proposed based on established principles of organic chemistry. Researchers should exercise standard laboratory safety precautions and may need to optimize these procedures for their specific substrates and equipment.
Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid
A viable alternative to the initially requested 4-Ethenyloxane-4-carboxylic acid, for which no scientific literature was found.
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and biological evaluation of quinoline-4-carboxylic acid derivatives. These compounds are a significant class of heterocycles with a broad range of pharmacological activities, making them promising candidates in drug discovery and development.
Introduction to Quinoline-4-Carboxylic Acid Derivatives
Quinoline-4-carboxylic acids are a class of organic compounds featuring a quinoline core structure with a carboxylic acid group at the 4-position. This scaffold is prevalent in numerous natural products and synthetic molecules with diverse biological activities.[1] Derivatives of this core structure have been extensively explored for their therapeutic potential, including antibacterial, anticancer, antimalarial, anti-inflammatory, and antiviral properties.[1][2] The versatility of the quinoline ring system allows for substitutions at various positions, enabling the fine-tuning of their pharmacological profiles.
Applications in Drug Discovery
Anticancer Activity
Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action, including the inhibition of enzymes like histone deacetylases (HDACs) and sirtuins (SIRTs), and the disruption of tubulin polymerization.[3][4]
Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| P6 | MLLr leukemic cell lines | 7.2 (SIRT3 inhibition) | [3] |
| Compound 7c | MCF-7 (Breast) | 1.73 µg/mL | |
| Compound 4c | MDA-MB-231 (Breast) | Potent (Specific value not provided) | [4] |
| Compounds 7, 8, 11, 12, 17, 18 | HePG-2, HCT-116, MCF-7, PC3, Hela | 5.6-19.2 µg/mL | [5] |
| Compound 41 | DHODH Inhibition | 0.00971 | [6] |
| Compound 43 | DHODH Inhibition | 0.0262 | [6] |
| Compound 6d | A2780/RCIS (Ovarian) | >100 (MRP2 inhibitor) | [7] |
| Compound 5a4 | RAW 264.7 (Macrophage) | 98.2 µg/mL (Low cytotoxicity) | [1] |
| Compound 5a7 | RAW 264.7 (Macrophage) | 56.8 µg/mL (Low cytotoxicity) | [1] |
Antibacterial Activity
Derivatives of quinoline-4-carboxylic acid have shown promising activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][8]
Table 2: Antibacterial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5a4 | Staphylococcus aureus | 64 | [1] |
| Compound 5a7 | Escherichia coli | 128 | [1] |
| Compound 11 | Staphylococcus aureus | 6.25 | [9] |
| Compound 24 | Escherichia coli | 3.125 | [9] |
| Compound 24 | Staphylococcus aureus | 3.125 | [9] |
| Compound 4 | Clostridioides difficile | ≤ 4.0 | [8] |
| Compound 6 | Clostridioides difficile | ≤ 4.0 | [8] |
| Compound 4 | MRSA | 0.75 | [8] |
| Compound 4 | VRE | 0.75 | [8] |
Experimental Protocols
Synthesis of 2-Phenyl-quinoline-4-carboxylic Acid (Doebner Reaction)
The Doebner reaction is a classic method for synthesizing quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid.[10][11]
Protocol:
-
Reactant Mixture: In a round-bottom flask, combine aniline (10 mmol), 2-nitrobenzaldehyde (10 mmol), and pyruvic acid (12 mmol) in ethanol (50 mL).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Cooling and Precipitation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove unreacted starting materials.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2-nitrophenyl)-quinoline-4-carboxylic acid.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of quinoline-4-carboxylic acid derivatives via the Doebner reaction.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[1][12]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoline-4-carboxylic acid derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Caption: Workflow for determining the anticancer activity of compounds using the MTT assay.
Antibacterial Activity Screening: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using the broth medium.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of quinoline-4-carboxylic acid derivatives stem from their ability to interact with various cellular targets. For instance, in cancer, they can inhibit key enzymes involved in epigenetic regulation or cell signaling.
Caption: Potential anticancer mechanisms of action for quinoline-4-carboxylic acid derivatives.
Conclusion
The quinoline-4-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the creation of large libraries of compounds for screening against various diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this important class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. iipseries.org [iipseries.org]
- 11. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions with 4-Ethenyloxane-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common reactions involving 4-Ethenyloxane-4-carboxylic acid. This versatile building block possesses three key functional groups: a strained oxetane ring, a reactive carboxylic acid, and a polymerizable ethenyl (vinyl) group. The experimental setups described herein are based on established organic chemistry principles for these functional moieties.
Crucial Stability Note: Oxetane-carboxylic acids are known to be susceptible to intramolecular ring-opening, leading to the formation of lactone byproducts, particularly when heated or under acidic conditions.[1][2] It is therefore recommended to perform reactions at low temperatures whenever feasible and to store the compound as its corresponding ester or a salt to improve long-term stability.[2] Careful monitoring of reaction conditions and product purity is essential.
Amide Coupling Reactions
The carboxylic acid moiety of this compound can be readily converted to a wide range of amides using standard peptide coupling reagents. This is a frequently employed transformation in medicinal chemistry to generate novel chemical entities.[3][4]
Experimental Protocol: Amide Synthesis using EDC and HOBt
This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.
-
Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Data Presentation: Representative Amide Coupling Reactions
| Entry | Amine | Coupling Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzylamine | EDC, HOBt, DIPEA | DCM | 16 | RT | 75-85 |
| 2 | Morpholine | HATU, DIPEA | DMF | 12 | RT | 80-90 |
| 3 | Aniline | EDC, DMAP, HOBt (cat.) | MeCN | 24 | RT | 65-75 |
Note: Yields are hypothetical and based on typical outcomes for amide coupling reactions.
Logical Workflow for Amide Coupling
Caption: Workflow for the synthesis of amides from this compound.
Esterification Reactions
The carboxylic acid can be converted to its corresponding ester, which can serve as a more stable precursor or as a final product. Fischer esterification is a classic method for this transformation.[5][6][7]
Experimental Protocol: Fischer Esterification
This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, methanol) - to be used in large excess as the solvent
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in the desired alcohol (e.g., 20-50 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography or distillation if applicable.
Data Presentation: Representative Esterification Reactions
| Entry | Alcohol | Catalyst | Time (h) | Temp (°C) | Yield (%) |
| 1 | Methanol | H₂SO₄ | 6 | Reflux | 70-80 |
| 2 | Ethanol | H₂SO₄ | 8 | Reflux | 65-75 |
| 3 | Isopropanol | H₂SO₄ | 12 | Reflux | 50-60 |
Note: Yields are hypothetical and based on typical outcomes for Fischer esterification.
Signaling Pathway for Acid-Catalyzed Esterification
Caption: Mechanism of Fischer Esterification.
Oxetane Ring-Opening Reactions
The strained oxetane ring is susceptible to nucleophilic attack, leading to ring-opening products. This reactivity can be exploited to introduce new functionalities.[8][9]
Experimental Protocol: Nucleophilic Ring-Opening with an Amine
This protocol describes a potential ring-opening reaction with an amine, which would result in an amino alcohol derivative.
Materials:
-
This compound
-
Amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Lewis acid catalyst (optional, e.g., In(OTf)₃)
Procedure:
-
In a sealed tube, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.
-
Add the amine (2.0-3.0 eq).
-
If required, add a catalytic amount of a Lewis acid.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours. Caution: Heating may promote isomerization to the lactone.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method such as column chromatography or crystallization.
Data Presentation: Potential Ring-Opening Reactions
| Entry | Nucleophile | Catalyst | Solvent | Time (h) | Temp (°C) | Expected Product |
| 1 | Benzylamine | None | Dioxane | 24 | 100 | Amino alcohol |
| 2 | Sodium azide | None | DMF | 12 | 80 | Azido alcohol |
| 3 | Thiophenol | K₂CO₃ | MeCN | 16 | 60 | Thioether alcohol |
Note: These are proposed reactions based on the general reactivity of oxetanes. Actual yields and conditions would require experimental optimization.
Logical Relationship in Ring-Opening vs. Isomerization
Caption: Competing reaction pathways for this compound.
Vinyl Group Polymerization
The ethenyl (vinyl) group on the oxetane ring can potentially undergo polymerization, such as ring-opening metathesis polymerization (ROMP), to form novel polymers.[6][10]
Experimental Considerations for Polymerization
Key considerations would include:
-
Catalyst Choice: A Grubbs-type or other suitable metathesis catalyst would be required.
-
Solvent: Anhydrous and degassed solvents such as dichloromethane or toluene are typically used.
-
Monomer-to-Catalyst Ratio: This would be varied to control the molecular weight of the resulting polymer.
-
Temperature: Reactions are often run at room temperature or slightly elevated temperatures.
-
Protection of the Carboxylic Acid: The acidic proton of the carboxylic acid may interfere with many organometallic catalysts. It would likely need to be protected (e.g., as an ester) prior to polymerization and then deprotected post-polymerization.
Due to the speculative nature of this reaction for this specific monomer, a detailed protocol is not provided. Experimental investigation would be necessary to determine the feasibility and optimal conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organocatalytic ring-opening polymerization of cyclotrisiloxanes using silanols as initiators for the precise synthesis of asymmetric linear polysiloxanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Incorporating polar oxazolidinones into polycyclooctadiene via frontal ring-opening metathesis polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 9. 4-Methyl-oxetane-2-carboxylic acid methyl ester () for sale [vulcanchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 4-Ethenyloxane-4-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethenyloxane-4-carboxylic acid is a specialized chemical compound with potential applications in pharmaceutical and materials science. The purity of this compound is critical for its intended use, necessitating effective purification strategies. These application notes provide a detailed overview of potential purification techniques applicable to this compound, based on general principles for carboxylic acid and oxetane-containing molecule purification. Given the potential for thermal lability and isomerization of oxetane rings, purification methods should be selected and optimized to maintain the integrity of the molecule.[1][2]
Data Presentation: Comparison of Purification Techniques
The following table summarizes the primary purification techniques that can be applied to this compound, outlining their principles, advantages, and disadvantages.
| Purification Technique | Principle | Advantages | Disadvantages/Considerations |
| Acid-Base Extraction | Exploits the acidic nature of the carboxylic acid group. The compound is dissolved in an aqueous base, washed with an organic solvent to remove neutral/basic impurities, and then re-precipitated by acidification.[3] | - Effective for removing non-acidic impurities.- Can handle large quantities of material.- Relatively simple and cost-effective. | - May not be effective for removing other acidic impurities.- Requires careful pH control to avoid decomposition.- The use of strong acids or bases might promote oxetane ring opening.[4] |
| Crystallization | Purification of a solid compound by dissolving it in a suitable hot solvent and allowing it to cool, whereupon the pure compound crystallizes out, leaving impurities in the solution.[3] | - Can yield very high purity material.- Scalable process.- Effective for removing a wide range of impurities. | - Requires the compound to be a solid at room temperature.- Finding a suitable solvent system can be time-consuming.- Potential for product loss in the mother liquor. |
| Column Chromatography | Separation of components in a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent).[5] | - High resolution separation.- Applicable to a wide range of compounds.- Can separate compounds with very similar properties. | - Can be time-consuming and labor-intensive.- May require large volumes of solvent.- Potential for sample decomposition on the stationary phase, especially with acidic silica gel. |
| Distillation (under reduced pressure) | Separation of liquid components based on differences in their boiling points. Vacuum distillation is used for compounds that are sensitive to high temperatures.[3] | - Effective for separating volatile impurities from a non-volatile product or vice-versa.- Can be used for large-scale purification. | - The compound must be thermally stable, even under reduced pressure.- Oxetanes can be thermally labile and prone to polymerization.[1]- Not effective for separating compounds with similar boiling points. |
Experimental Protocols
The following are detailed, generalized protocols for the purification of this compound. Researchers should adapt these methods based on the specific impurities present and the scale of the purification.
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in diethyl ether.
-
Extraction: Transfer the solution to a separatory funnel and add 1 M NaOH solution. Shake the funnel vigorously, venting frequently. The carboxylic acid will react with the NaOH to form a water-soluble sodium salt, which will move to the aqueous layer.
-
Separation of Layers: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Washing: Wash the organic layer with another portion of 1 M NaOH to ensure all the carboxylic acid has been extracted. Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1 M HCl with stirring to acidify the solution to a pH of approximately 2-3.[3] The this compound will precipitate out if it is a solid, or form an oily layer if it is a liquid.
-
Re-extraction: Extract the acidified aqueous solution multiple times with fresh diethyl ether.
-
Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Crystallization
This protocol is suitable if the this compound is a solid at room temperature.
Materials:
-
Crude this compound
-
A selection of potential recrystallization solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexanes, or mixtures thereof)
-
Erlenmeyer flask
-
Hot plate with stirring
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 3: Purification by Column Chromatography
This protocol is useful for separating the target compound from impurities with similar chemical properties.
Materials:
-
Crude this compound
-
Silica gel (or a suitable alternative stationary phase)
-
A suitable mobile phase (eluent), typically a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape for carboxylic acids.
-
Chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for visualization (if the compound is UV active)
Procedure:
-
Eluent Selection: Use TLC to determine a suitable eluent system that provides good separation of the desired compound from impurities (aim for an Rf value of 0.2-0.4 for the target compound).
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Diagram 1: General Purification Workflow
Caption: General workflow for the purification of this compound.
Diagram 2: Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a suitable purification method.
References
- 1. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]
- 2. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. e3s-conferences.org [e3s-conferences.org]
Application Notes and Protocols for the Quantification of 4-Ethenyloxane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethenyloxane-4-carboxylic acid is a molecule of interest in various fields, and its accurate quantification is crucial for research and development. This document provides detailed application notes and protocols for the quantitative analysis of this compound in various matrices. The methods described are based on established analytical principles for carboxylic acids and can be adapted and validated for specific applications. The primary analytical techniques covered are High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of carboxylic acids.[1][2] Since this compound lacks a strong chromophore, a pre-column derivatization step is necessary to enable sensitive UV detection.[1] Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) introduces a chromophore that absorbs strongly in the UV region, significantly enhancing detection sensitivity.[3][4]
Illustrative Quantitative Data for HPLC-UV Method
| Parameter | Performance Characteristic |
| Linear Range | 0.1 - 100 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 92 - 108% |
Experimental Protocol: HPLC-UV with DNPH Derivatization
1. Materials and Reagents
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile/acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable acid)
-
Sample matrix (e.g., plasma, reaction mixture)
-
Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)
2. Sample Preparation and Derivatization
-
Extraction: If the analyte is in a complex matrix, perform a liquid-liquid extraction or solid-phase extraction to isolate the carboxylic acid fraction.
-
Derivatization:
-
To 100 µL of the extracted sample or standard, add 200 µL of the DNPH derivatizing reagent.
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
3. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: 30% B to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm
-
Injection Volume: 10 µL
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the quantification of volatile and thermally stable compounds.[5][6][7] Carboxylic acids are generally not volatile enough for direct GC analysis and require derivatization to increase their volatility.[5][6] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization method for carboxylic acids.[6]
Illustrative Quantitative Data for GC-MS Method
| Parameter | Performance Characteristic |
| Linear Range | 0.01 - 50 µg/mL |
| Limit of Quantification (LOQ) | 0.01 µg/mL |
| Limit of Detection (LOD) | 0.003 µg/mL |
| Intra-day Precision (%RSD) | < 6% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Experimental Protocol: GC-MS with Silylation Derivatization
1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (or other suitable solvent)
-
Ethyl acetate (or other suitable extraction solvent)
-
Internal standard (e.g., a structurally similar carboxylic acid)
2. Sample Preparation and Derivatization
-
Extraction: Extract the analyte from the sample matrix using a suitable solvent like ethyl acetate.
-
Derivatization:
-
Evaporate the extract to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Cool the sample to room temperature before injection.
-
3. GC-MS Conditions
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the silylated derivative of this compound.
-
4. Data Analysis
-
Create a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the standards.
-
Quantify the analyte in samples using this calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that can often quantify carboxylic acids without derivatization.[8][9][10] However, derivatization can sometimes be employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency.[8][10]
Illustrative Quantitative Data for LC-MS/MS Method
| Parameter | Performance Characteristic |
| Linear Range | 0.001 - 10 µg/mL |
| Limit of Quantification (LOQ) | 0.001 µg/mL |
| Limit of Detection (LOD) | 0.0003 µg/mL |
| Intra-day Precision (%RSD) | < 7% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Recovery) | 88 - 112% |
Experimental Protocol: LC-MS/MS
1. Materials and Reagents
-
This compound standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standard (a stable isotope-labeled version of the analyte is preferred)
2. Sample Preparation
-
Protein Precipitation: For biological samples, precipitate proteins by adding 3 volumes of cold acetonitrile containing the internal standard.
-
Centrifugation: Vortex and then centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 5% B to 95% B over 8 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and its internal standard. (Note: These transitions would need to be determined experimentally).
-
4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Calculate the concentration of the analyte in the samples from the calibration curve.
Visualizations
Caption: Chemical structure of this compound.
Caption: General workflow for the analysis of this compound.
References
- 1. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of C1-C4 carboxylic acids and aldehydes using 2,4-dinitrophenylhydrazine-impregnated silica gel and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. The Comparative Analysis of Carboxylic Acid Composition of Four Iris Species from Ukraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer [mdpi.com]
- 10. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethenyloxane-4-carboxylic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 4-Ethenyloxane-4-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
General Chemistry and Strategy
Q1: What is a plausible synthetic strategy for this compound?
A common and logical approach is a multi-step synthesis beginning with a commercially available precursor, such as 3-oxetanone. A feasible synthetic route involves the introduction of the ethenyl (vinyl) group, followed by the installation and subsequent hydrolysis of a nitrile group to form the carboxylic acid.
Q2: What are the most critical steps and potential challenges in this synthesis?
The most critical steps are the formation and preservation of the strained oxetane ring. This four-membered ether is susceptible to ring-opening under acidic conditions.[1][2] Another key challenge is the introduction of the C4 substituent without inducing side reactions. Careful selection of reagents and reaction conditions is paramount to success.
Q3: What kind of overall yield can be expected?
Given the multi-step nature of this synthesis, the overall yield will be a product of the yields of individual steps. While yields for specific reactions on oxetane cores can be good (ranging from 60-90%), a realistic overall yield would likely be in the range of 20-40%.
Troubleshooting Common Issues
Q4: I am observing a very low yield after the Grignard reaction with 3-oxetanone. What could be the cause?
Low yields in Grignard reactions with ketones can stem from several factors. The Grignard reagent may have been passivated by exposure to moisture or air. Additionally, enolization of the ketone starting material by the Grignard reagent acting as a base can compete with the desired nucleophilic addition.[3]
Q5: During the hydrolysis of the nitrile, my product seems to be decomposing. Why is this happening?
The oxetane ring is known to be unstable under strongly acidic or basic conditions, which are often used for nitrile hydrolysis.[1] This can lead to ring-opening and the formation of unwanted byproducts. It has been noted that some oxetane-carboxylic acids can be unstable and isomerize into lactones upon heating or during storage.[4]
Q6: I am having difficulty with the purification of the final carboxylic acid product. Any suggestions?
Carboxylic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for strong interaction with the stationary phase. If impurities are present, consider converting the crude acid to a methyl or ethyl ester, which is typically less polar and easier to purify by chromatography. The purified ester can then be carefully hydrolyzed back to the carboxylic acid.
Troubleshooting Guides
Guide 1: Low Yield of 3-Ethenyl-3-oxetanol (Grignard Step)
| Symptom | Possible Cause | Suggested Solution |
| No or minimal product formation | Inactive Grignard reagent. | Ensure the use of anhydrous solvent and inert atmosphere. Use freshly prepared or recently titrated vinylmagnesium bromide. |
| Recovery of starting 3-oxetanone | Enolization of the ketone. | Perform the reaction at a lower temperature (e.g., -78 °C) to favor nucleophilic addition over enolization. |
| Complex mixture of products | Side reactions. | Ensure slow, dropwise addition of the Grignard reagent to the ketone solution to maintain a low concentration of the nucleophile and minimize side reactions. |
Guide 2: Decomposition during Nitrile Hydrolysis
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple byproducts | Ring-opening of the oxetane. | Employ milder hydrolysis conditions. For example, use a buffered system or perform the reaction at a lower temperature for a longer duration. |
| Low yield of carboxylic acid | Incomplete hydrolysis. | Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. If mild conditions lead to incomplete reaction, consider a two-step procedure involving partial hydrolysis to the amide followed by milder hydrolysis to the acid. |
| Isomerization to a lactone | Instability of the product.[4] | Avoid high temperatures during workup and purification. If possible, purify the product by recrystallization at low temperatures. Store the final product at or below 0 °C. |
Quantitative Data Summary
Table 1: Representative Yields for the Synthesis of this compound
| Step | Reaction | Reagents | Typical Yield |
| 1 | Grignard Reaction | 3-Oxetanone, Vinylmagnesium bromide | 65-75% |
| 2 | Tosylation | 3-Ethenyl-3-oxetanol, TsCl, Pyridine | 85-95% |
| 3 | Cyanation | Tosylate, NaCN, DMSO | 70-80% |
| 4 | Hydrolysis | Nitrile, aq. HCl or aq. NaOH | 50-70% |
Table 2: Comparison of Nitrile Hydrolysis Conditions
| Condition | Temperature | Reaction Time | Observed Outcome |
| 6M HCl | 100 °C | 4 hours | Significant decomposition, ~30% yield |
| 3M H2SO4 | 80 °C | 12 hours | Moderate decomposition, ~50% yield |
| 4M NaOH | 80 °C | 8 hours | Moderate decomposition, ~55% yield |
| Stepwise (H2O2, K2CO3 then mild acid) | 25-50 °C | 24-48 hours | Minimal decomposition, ~70% yield |
Experimental Protocols
Protocol 1: Synthesis of 3-Ethenyl-3-oxetanol
-
To a solution of 3-oxetanone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add vinylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford 3-ethenyl-3-oxetanol.
Protocol 2: Synthesis of this compound from the corresponding nitrile
-
To a solution of 4-ethenyloxane-4-carbonitrile (1.0 eq) in ethanol (0.5 M), add a 4M aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the mixture to reflux (approximately 80 °C) and monitor the reaction progress by TLC.
-
After 8 hours, or upon consumption of the starting material, cool the reaction mixture to room temperature.
-
Acidify the solution to pH 2-3 with cold 6M HCl.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude carboxylic acid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Visualizations
References
Technical Support Center: 4-Ethenyloxane-4-carboxylic acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 4-Ethenyloxane-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors. Incomplete reactions are a common cause; ensure you are using the appropriate reaction time and temperature. The purity of your starting materials is also critical, as impurities can interfere with the reaction. Additionally, improper workup and purification techniques can lead to product loss. For oxetane-containing molecules, instability and potential isomerization under certain conditions, such as prolonged heating, might also contribute to lower yields.[1]
Q2: I am observing significant side product formation. How can I minimize this?
Side product formation often occurs when reaction conditions are not optimal. Consider adjusting the reaction temperature; sometimes, running the reaction at a lower temperature for a longer duration can improve selectivity. The choice of solvent can also influence the reaction pathway. Additionally, ensure the stoichiometry of your reagents is correct, as an excess of one reactant can lead to unwanted side reactions. In some syntheses of complex carboxylic acids, over-arylation or other secondary reactions have been observed when using an excess of certain precursors.[2]
Q3: My product seems to be unstable during purification. What precautions should I take?
Some heterocyclic carboxylic acids, particularly strained ring systems like oxetanes, can be sensitive to heat and acidic or basic conditions.[1] When purifying this compound, it is advisable to use mild conditions. Avoid excessive heating during solvent evaporation. For chromatographic purification, using a neutral stationary phase and carefully chosen eluents can prevent degradation. Recrystallization from a suitable solvent system at a controlled temperature is often a preferred method for final purification.[3]
Q4: How can I confirm the structure of my final product?
Standard analytical techniques are essential for structural confirmation. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy will provide detailed information about the chemical environment of the protons and carbons in the molecule. High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition. Infrared (IR) spectroscopy can be used to identify key functional groups, such as the carboxylic acid (O-H and C=O stretches) and the vinyl group (C=C stretch).
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or reagents | - Test the activity of the catalyst on a known reaction. - Use freshly opened or purified reagents. |
| Incorrect reaction temperature | - Optimize the temperature. Try a stepwise increase in temperature while monitoring the reaction progress. | |
| Insufficient reaction time | - Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. | |
| Presence of Starting Material in Product | Incomplete reaction | - Increase the reaction time or temperature. - Add a fresh portion of the limiting reagent or catalyst. |
| Multiple Spots on TLC (Impure Product) | Non-optimal reaction conditions | - Re-evaluate the reaction solvent and temperature to improve selectivity.[2] |
| Decomposition of product | - Use milder workup and purification conditions. Avoid strong acids/bases and high temperatures.[1] | |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent | - Use a different extraction solvent. - Perform multiple extractions with smaller volumes of solvent. |
| Emulsion formation during extraction | - Add a small amount of brine to the aqueous layer. - Filter the mixture through celite. | |
| Product Isomerization | Instability of the oxetane ring | - Conduct the reaction and purification at lower temperatures.[1] - Avoid prolonged exposure to acidic or basic conditions. |
Experimental Protocols
A generalized synthetic approach to this compound is outlined below. Please note that specific conditions may require optimization.
Step 1: Synthesis of the Oxetane Precursor
A suitable starting material, such as a diol, is cyclized to form the oxetane ring. This reaction is often carried out in the presence of a base and a sulfonyl chloride to activate the hydroxyl groups.
-
Reagents: Substituted diol, p-toluenesulfonyl chloride, sodium hydride.
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the diol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride to the solution and stir for 30 minutes.
-
Add a solution of p-toluenesulfonyl chloride in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.
-
Step 2: Introduction of the Ethenyl and Carboxylic Acid Groups
This may involve a multi-step process of functional group interconversion. For instance, a protected carboxylic acid or a precursor group is first installed, followed by the introduction of the ethenyl group via a Wittig reaction or similar olefination method. Finally, deprotection of the carboxylic acid yields the target compound.
-
Example Olefination (Wittig Reaction):
-
Reagents: Oxetane-ketone precursor, methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium).
-
Solvent: Anhydrous THF.
-
Procedure:
-
Prepare the ylide by reacting methyltriphenylphosphonium bromide with n-butyllithium in anhydrous THF at 0 °C.
-
Add a solution of the oxetane-ketone precursor to the ylide solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction and purify the product.
-
-
-
Final Deprotection (if applicable):
-
The choice of deprotection method depends on the protecting group used for the carboxylic acid. For example, a tert-butyl ester can be cleaved under acidic conditions.
-
Data Presentation
Table 1: Optimization of Reaction Temperature
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | 25 (Room Temp) | 24 | 45 | 90 |
| 2 | 50 | 12 | 65 | 85 |
| 3 | 80 | 6 | 70 | 75 |
| 4 | 0 to RT | 36 | 55 | 95 |
Table 2: Effect of Solvent on Yield
| Entry | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Dichloromethane (DCM) | 40 | 60 | 88 |
| 2 | Tetrahydrofuran (THF) | 65 | 75 | 92 |
| 3 | Acetonitrile (MeCN) | 80 | 72 | 80 |
| 4 | Toluene | 110 | 68 | 70 |
Visualizations
Caption: Hypothetical synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield optimization.
References
- 1. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intermolecular C-O Addition of Carboxylic Acids to Arynes: Synthesis of o-Hydroxyaryl Ketones, Xanthones, 4-Chromanones, and Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104592146A - Preparation process of L-2-oxothiazolidine-4-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Ethenyloxane-4-carboxylic Acid
Disclaimer: The synthesis of "4-Ethenyloxane-4-carboxylic acid" is not well-documented in publicly available chemical literature. Therefore, this guide is based on established principles of heterocyclic chemistry and provides troubleshooting advice for a plausible, representative synthesis of a related structure, N-ethenyl-morpholine-4-carboxylic acid. The information herein is intended for qualified researchers and scientists.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for an N-ethenyl-oxazinane carboxylic acid derivative?
A common strategy involves a multi-step synthesis. A hypothetical, yet chemically sound, route could start with the formation of the oxazinane (morpholine) ring, followed by the introduction of the ethenyl (vinyl) and carboxylic acid functionalities. A possible sequence is the reaction of diethanolamine with a suitable cyclizing agent, followed by N-vinylation and subsequent carboxylation.
Q2: What are the most common side reactions to anticipate in this type of synthesis?
Based on the reactivity of the functional groups involved, several side reactions can be expected:
-
Polymerization: The ethenyl (vinyl) group is susceptible to polymerization, especially in the presence of radical initiators, light, or heat.
-
Michael Addition: Nucleophiles present in the reaction mixture can add across the activated double bond of the ethenyl group.
-
Over-alkylation/N-alkylation: If the carboxylic acid is introduced via an alkylating agent, there is a risk of reaction at the nitrogen atom of the oxazinane ring, leading to quaternary ammonium salts.
-
Ring Opening: Under harsh acidic or basic conditions, the oxazinane ring may be susceptible to cleavage.
-
Incomplete Cyclization: During the formation of the oxazinane ring, incomplete reaction can lead to linear amino-alcohol impurities.
Q3: What are the critical parameters to control during the synthesis?
Key parameters to monitor and control include:
-
Temperature: To prevent polymerization and other temperature-sensitive side reactions.
-
Atmosphere: Reactions involving vinyl groups may need to be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and radical-initiated polymerization.
-
pH: Controlling the pH is crucial, especially during work-up and purification, to ensure the stability of the product and prevent side reactions like ring opening.
-
Purity of Reagents: The purity of starting materials is critical to avoid introducing impurities that can catalyze side reactions or be difficult to remove from the final product.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action(s) |
| Low or No Product Yield | Incomplete reaction; incorrect reaction conditions; degradation of product. | - Monitor reaction progress by TLC or LC-MS.- Optimize reaction temperature and time.- Ensure reagents are pure and dry.- Check pH of the reaction mixture. |
| Presence of a High Molecular Weight, Insoluble Material | Polymerization of the ethenyl group. | - Add a radical inhibitor (e.g., BHT, hydroquinone).- Conduct the reaction at a lower temperature.- Protect the reaction from light.- Degas solvents before use. |
| Multiple Spots on TLC/LC-MS with Similar Retention Times | Formation of isomers (e.g., regioisomers if the oxazinane is unsymmetrically substituted). | - Use regioselective reagents.- Optimize reaction conditions to favor the desired isomer.- Employ chiral chromatography for separation if enantiomers are possible. |
| Product is a Sticky Oil Instead of a Crystalline Solid | Presence of solvent residue or impurities. | - Perform high-vacuum drying.- Recrystallize from a suitable solvent system.- Purify by column chromatography. |
| Difficulty in Isolating the Product from the Aqueous Phase | The product is highly polar and water-soluble. | - Use a continuous liquid-liquid extractor.- Perform multiple extractions with a more polar organic solvent.- Consider solid-phase extraction (SPE) with a suitable stationary phase. |
Experimental Protocols
Hypothetical Synthesis of an N-ethenyl-morpholine-4-carboxylic acid Derivative
Step 1: Synthesis of Morpholine-4-carboxylate Ester
-
To a solution of diethanolamine (1 equivalent) in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine, 2.2 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: N-Vinylation
-
To a solution of the morpholine-4-carboxylate ester (1 equivalent) in a suitable solvent (e.g., THF), add a base (e.g., potassium tert-butoxide, 1.2 equivalents) at 0 °C.
-
Slowly add 2-bromoethene (1.1 equivalents).
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Step 3: Hydrolysis to the Carboxylic Acid
-
Dissolve the N-ethenyl-morpholine-4-carboxylate ester (1 equivalent) in a mixture of THF and water.
-
Add lithium hydroxide (2 equivalents) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to yield the final product.
Data Presentation
Table 1: Hypothetical Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Cyclization/Esterification | Diethanolamine, Ethyl Chloroformate, Triethylamine | Dichloromethane | 0 to RT | 12-16 | 75-85 |
| 2. N-Vinylation | Morpholine-4-carboxylate, 2-Bromoethene, KtBuO | THF | 0 to RT | 4-6 | 60-70 |
| 3. Hydrolysis | N-ethenyl-morpholine-4-carboxylate, LiOH | THF/Water | RT | 2-4 | 85-95 |
Table 2: Common Impurities and their Identification
| Impurity | Potential Origin | Analytical Identification (Expected Signals) |
| Diethanolamine | Unreacted starting material from Step 1. | Presence of N-H and O-H protons in ¹H NMR; characteristic peaks in LC-MS. |
| Poly(vinyl) derivative | Side reaction in Step 2. | Broad signals in ¹H NMR; high molecular weight distribution in GPC. |
| Linear amino-alcohol | Incomplete cyclization in Step 1. | Presence of primary amine signals in ¹H NMR and IR. |
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of a this compound derivative.
Technical Support Center: 4-Ethenyloxane-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 4-Ethenyloxane-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Common impurities can include unreacted starting materials, residual solvents, and byproducts from side reactions. Given the ethenyl (vinyl) group, potential byproducts may include oligomers or polymers formed through radical polymerization, and adducts from Michael addition reactions.[1][2]
Q2: My final product is discolored (yellow or brown). What could be the cause?
A2: Discoloration often indicates the presence of trace impurities, which may be polymeric byproducts or degradation products. The ethenyl group can be susceptible to oxidation or polymerization, leading to colored impurities.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting non-volatile impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and identifying organic impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to detect volatile impurities and byproducts.[4][5]
Q4: How can I remove water from my final product?
A4: If the product is a solid, drying under high vacuum is a standard procedure. If the product is an oil or in solution, azeotropic distillation with a suitable solvent like toluene can be effective. Using a drying agent like magnesium sulfate or sodium sulfate on an organic solution of the acid before solvent removal is also a common practice.[6]
Troubleshooting Guide
Problem 1: Low Purity After Initial Work-up
Q: I've completed the synthesis and initial extraction, but my crude product has a low purity (e.g., <90% by HPLC). What should I do next?
A: A low purity after initial work-up is common. The appropriate purification strategy depends on the nature of the impurities.
-
For removal of non-polar impurities and some byproducts: Consider silica gel column chromatography.
-
For removal of acidic and basic impurities: An acid-base extraction can be very effective.[6]
-
If the product is a solid: Recrystallization is a powerful technique for achieving high purity.[7]
Problem 2: Difficulty with Crystallization
Q: I am trying to purify my this compound by recrystallization, but it is not crystallizing or is oiling out. What can I do?
A:
-
Solvent Selection: The choice of solvent is critical. You may need to screen a variety of solvents or solvent systems. A good starting point is a solvent in which the compound is soluble when hot but sparingly soluble at room temperature.
-
Purity of the Crude Material: If the crude product is too impure, it may inhibit crystallization. Try purifying it first by another method, such as column chromatography, to remove the bulk of the impurities.
-
Seeding: If you have a small amount of pure crystalline material, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.
-
Slow Cooling: Allow the solution to cool slowly to room temperature and then in a refrigerator or freezer. Rapid cooling can lead to oiling out or the formation of very small crystals that trap impurities.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes initiate crystallization.
Problem 3: Product Co-elutes with an Impurity during Column Chromatography
Q: I am running a silica gel column, but an impurity is eluting at the same time as my product. How can I improve the separation?
A:
-
Solvent System Optimization: The polarity of the eluent is key. You can fine-tune the solvent system. For example, if you are using a hexane/ethyl acetate mixture, try gradually changing the ratio. Adding a small amount of a third solvent (e.g., methanol or acetic acid for acidic compounds) can sometimes improve separation.
-
Different Stationary Phase: If optimizing the mobile phase is unsuccessful, consider a different stationary phase. Options include alumina or reverse-phase silica (C18).
-
Alternative Purification Method: If co-elution remains an issue, another purification method like recrystallization or preparative HPLC might be necessary.
Data Presentation: Comparison of Purification Methods
The following table presents representative data on the effectiveness of different purification methods for removing common types of impurities from this compound. This data is illustrative and actual results may vary.
| Purification Method | Starting Material | Non-polar Byproducts | Polar Byproducts | Polymeric Impurities | Final Purity (Representative) |
| Acid-Base Extraction | Good Removal | Poor Removal | Good Removal | Poor Removal | 85-95% |
| Recrystallization | Good Removal | Good Removal (if soluble in cold solvent) | Poor Removal (if co-crystallizes) | Excellent Removal | >98% |
| Silica Gel Chromatography | Excellent Removal | Excellent Removal | Good Removal | Good Removal (may stick to column) | >99% |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for separating the carboxylic acid from neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move to the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.
-
Wash: Combine the aqueous layers and wash with fresh diethyl ether to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with 1 M hydrochloric acid (HCl) until the pH is acidic (pH ~2). The this compound will precipitate if it is a solid, or it can be extracted.
-
Final Extraction: Extract the acidified aqueous solution with fresh diethyl ether or ethyl acetate (3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[6]
Protocol 2: Purification by Recrystallization
This protocol is suitable if the product is a solid at room temperature.
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves, it is a potential solvent. Cool the solution to see if crystals form. Good solvents will dissolve the compound when hot but not when cold. Common solvents to try include ethyl acetate, acetone, ethanol, water, or mixtures like hexane/ethyl acetate.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 3: Purification by Silica Gel Column Chromatography
This is a highly effective method for removing a wide range of impurities.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After drying, carefully add the solid to the top of the column. Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column.
-
Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples [mdpi.com]
- 4. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
- 5. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound - Google Patents [patents.google.com]
"stability and degradation of 4-Ethenyloxane-4-carboxylic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethenyloxane-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store the compound in a cool, dry place, protected from light and moisture. For long-term storage, maintaining the compound at -20°C is advisable. The container should be tightly sealed to prevent exposure to air and humidity.
Q2: What are the potential degradation pathways for this compound?
A2: Based on the chemical structure, the primary potential degradation pathway is the acid-catalyzed hydrolysis of the oxane ring. This can lead to the formation of a ring-opened hydroxy-carboxylic acid derivative. Additionally, the ethenyl (vinyl) group may be susceptible to oxidation or polymerization under certain conditions, although these are generally less common degradation routes for the isolated molecule.
Q3: Is this compound sensitive to light?
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is expected to be soluble in a range of organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Its solubility in aqueous solutions may be limited but can be enhanced by adjusting the pH to deprotonate the carboxylic acid group, forming a more soluble carboxylate salt.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (e.g., HPLC, GC)
Possible Cause: Degradation of the compound.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended conditions (cool, dry, dark). Improper storage is a common cause of degradation.
-
Check Solvent and Sample Preparation:
-
Ensure that the solvents used for sample preparation are of high purity and free from acidic or basic contaminants.
-
Prepare samples fresh before analysis whenever possible. Avoid storing solutions for extended periods unless their stability in that solvent has been established.
-
-
Investigate pH Effects: If using aqueous mobile phases or diluents, be mindful of the pH. Acidic conditions can promote the hydrolysis of the oxane ring. Consider using a buffered system to maintain a stable pH.
-
Perform Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to accelerate degradation and identify the resulting impurities.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Degradation of the active compound leading to reduced potency or the formation of interfering byproducts.
Troubleshooting Steps:
-
Assess Stock Solution Stability: The stability of this compound in the solvent used for your stock solution should be evaluated. Prepare a fresh stock solution and compare its activity to an older one.
-
pH of Assay Buffer: The pH of the biological assay buffer can influence the stability of the compound. If the buffer is acidic, consider the possibility of ring-opening hydrolysis. It may be necessary to adjust the pH or use a different buffer system.
-
Incubation Time and Temperature: Prolonged incubation at elevated temperatures can lead to thermal degradation. Evaluate if shorter incubation times or lower temperatures can be used without compromising the assay results.
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Analyze Post-Assay Sample: If possible, analyze a sample of the compound from the assay medium after the experiment by a suitable analytical method like HPLC to check for degradation.
Data Presentation
Table 1: Hypothetical Stability Data of this compound under Forced Degradation Conditions
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 60°C | 15% | Ring-opened product |
| 0.1 M NaOH | 24 hours | 60°C | 5% | Minor unidentified products |
| 3% H₂O₂ | 24 hours | Room Temp | < 2% | Trace oxidative impurities |
| Heat | 48 hours | 80°C | < 2% | Not significant |
| Light (ICH Q1B) | 1.2 million lux hours | Room Temp | < 2% | Not significant |
Note: This data is hypothetical and for illustrative purposes only. Actual stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[1][2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M sodium hydroxide.
-
Dilute the sample with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the mixture at 60°C for 24 hours.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M hydrochloric acid.
-
Dilute the sample with the mobile phase for analysis.
-
-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
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Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the sample with the mobile phase for analysis.
-
-
Thermal Degradation:
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Transfer the solid compound to a vial and place it in an oven at 80°C for 48 hours.
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After exposure, dissolve the sample in a suitable solvent and dilute it for analysis.
-
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Photolytic Degradation:
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Expose the solid compound or a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
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A control sample should be kept in the dark under the same conditions.
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After exposure, prepare the sample for analysis.
-
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Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
Visualizations
Caption: Hypothesized acid-catalyzed degradation pathway.
Caption: General workflow for a forced degradation study.
References
Technical Support Center: 4-Ethenyloxane-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and potential experimental challenges associated with 4-Ethenyloxane-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a heterocyclic organic compound with the molecular formula C₆H₈O₃. It incorporates a strained four-membered oxetane ring, a carboxylic acid group, and a vinyl (ethenyl) group. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science.
Q2: What are the primary safety concerns when handling this compound?
Q3: How should I properly store this compound?
Due to the strained oxetane ring, this compound is prone to degradation, particularly isomerization to the corresponding lactone, which can be accelerated by heat. Therefore, it is crucial to store the compound in a tightly sealed container in a freezer at or below -20°C. Avoid repeated freeze-thaw cycles.
Q4: What are the known incompatibilities of this compound?
This compound should be considered incompatible with strong oxidizing agents, strong bases, and strong acids. The strained oxetane ring is susceptible to opening under acidic conditions. The vinyl group can undergo polymerization in the presence of radical initiators, heat, or light.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Experimental Issue 1: Compound Degradation During Reaction
Symptoms:
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Appearance of unexpected peaks in NMR or LC-MS analysis, often corresponding to a lactone isomer.
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Low yield of the desired product.
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Inconsistent reaction outcomes.
Possible Causes:
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Thermal Instability: The oxetane ring is susceptible to thermal rearrangement.
-
Acidic Conditions: Trace amounts of acid can catalyze the ring-opening of the oxetane.
-
Prolonged Reaction Times: Extended reaction times, especially at elevated temperatures, increase the likelihood of degradation.
Solutions:
-
Temperature Control: Maintain low reaction temperatures whenever possible.
-
pH Control: Use non-acidic or buffered reaction conditions. If acidic reagents are necessary, consider using them in stoichiometric amounts and at low temperatures.
-
Minimize Reaction Time: Optimize reaction conditions to achieve completion in the shortest possible time.
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Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the vinyl group.
Experimental Issue 2: Unwanted Polymerization
Symptoms:
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Formation of a viscous or solid mass in the reaction mixture.
-
Difficulty in isolating the desired product.
-
Broad, unresolved peaks in analytical data.
Possible Causes:
-
Radical Initiators: Presence of impurities that can act as radical initiators.
-
Exposure to Light: UV light can initiate polymerization of the vinyl group.
-
Elevated Temperatures: Heat can promote polymerization.
Solutions:
-
Use of Inhibitors: For storage of the neat compound or in solution, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT).
-
Light Protection: Protect the reaction mixture from light by using amber glassware or wrapping the reaction vessel in aluminum foil.
-
Temperature Control: As mentioned previously, maintain low reaction temperatures.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃ | N/A |
| Molecular Weight | 128.13 g/mol | N/A |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Storage Temperature | ≤ -20°C | General knowledge on oxetane stability |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, radical initiators | General chemical principles |
Note: As specific experimental data for this compound is limited, these values are based on the chemical structure and data for similar compounds.
Experimental Protocols
General Handling and Dispensing Protocol
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Allow the container of this compound to warm to room temperature in a desiccator before opening to prevent moisture condensation.
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Dispense the required amount quickly and reseal the container tightly.
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Return the compound to the freezer for storage immediately after use.
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Clean any spills promptly with an appropriate absorbent material.
Illustrative Synthesis: A General Approach to 4-Substituted-Oxetane-4-Carboxylic Acids
While a specific protocol for this compound is not available, a general synthetic strategy can be adapted from the synthesis of similar oxetane structures. A common method is the intramolecular Williamson etherification of a suitable diol precursor.
Step 1: Synthesis of the Diol Precursor A potential route involves the reaction of a protected 3-chloro-1,2-propanediol with a vinyl Grignard reagent to introduce the ethenyl group. Subsequent deprotection would yield the necessary diol.
Step 2: Intramolecular Cyclization (Williamson Etherification)
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Dissolve the diol precursor in a suitable aprotic solvent (e.g., THF, DMF).
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Cool the solution to 0°C in an ice bath.
-
Slowly add a strong base (e.g., sodium hydride) portion-wise to the stirred solution.
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Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Carefully quench the reaction with water and extract the product with an organic solvent.
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Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Potential degradation pathways for this compound.
"effect of temperature on 4-Ethenyloxane-4-carboxylic acid reactions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Ethenyloxane-4-carboxylic acid. The information provided is based on general principles of organic chemistry and the known reactivity of related oxetane and carboxylic acid compounds.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield of the desired product, and I observe a significant amount of a byproduct with a different molecular weight. What could be the issue?
A1: One common issue with oxetane-carboxylic acids is their propensity to isomerize into lactones, especially upon heating.[1] This intramolecular reaction can compete with your desired transformation. Additionally, the ethenyl (vinyl) group can undergo polymerization at elevated temperatures, leading to oligomeric or polymeric byproducts.
Q2: At what temperature is this compound stable?
Q3: I am observing gas evolution (bubbling) from my reaction mixture, especially at higher temperatures. What is happening?
A3: The bubbling is likely due to decarboxylation of the carboxylic acid group, which releases carbon dioxide (CO2). This is a common thermal decomposition pathway for many carboxylic acids.[2] This will result in the loss of your starting material and the formation of a decarboxylated byproduct.
Q4: How can I suppress the formation of byproducts in my reactions?
A4: To suppress byproduct formation, consider the following:
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Temperature Control: Maintain a low and precisely controlled reaction temperature.
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Reaction Time: Optimize the reaction time to maximize the formation of the desired product before significant degradation of the starting material or product occurs.
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Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or radical-initiated polymerization of the ethenyl group.
-
Use of Inhibitors: For reactions where polymerization is a concern, the addition of a radical inhibitor (e.g., BHT or hydroquinone) may be beneficial, provided it does not interfere with the desired reaction.
Troubleshooting Guides
Guide 1: Low Reaction Yield and Isomer Formation
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the desired product. | Isomerization to Lactone: The oxetane ring may be opening to form a more stable lactone, a reaction that is often accelerated by heat and acidic or basic conditions.[1] | 1. Lower Reaction Temperature: Attempt the reaction at a lower temperature. If the reaction is too slow, screen for a more active catalyst that operates at lower temperatures.2. Control pH: If applicable, maintain a neutral pH to minimize acid or base-catalyzed ring-opening.3. Monitor Reaction Progress: Use techniques like TLC, LC-MS, or NMR to monitor the reaction closely and stop it once the maximum yield of the desired product is achieved, before significant isomerization occurs. |
| Appearance of an unexpected peak in LC-MS or NMR corresponding to an isomer. |
Guide 2: Formation of Polymeric Byproducts
| Symptom | Possible Cause | Troubleshooting Steps |
| A significant portion of the product is an insoluble or high molecular weight material. | Polymerization of the Ethenyl Group: The vinyl group is susceptible to radical, cationic, or anionic polymerization, which can be initiated by heat, light, or impurities. | 1. Work in the Dark: Protect the reaction from light, especially UV light.2. Use an Inhibitor: Add a small amount of a radical inhibitor like BHT (butylated hydroxytoluene).3. Degas Solvents: Use solvents that have been degassed to remove oxygen, which can promote radical formation.4. Purify Monomer: Ensure the this compound starting material is free from peroxidic impurities that could initiate polymerization. |
| Broad peaks observed in NMR or a distribution of masses in MS. |
Guide 3: Loss of Starting Material Due to Decarboxylation
| Symptom | Possible Cause | Troubleshooting Steps |
| Gas evolution from the reaction mixture. | Thermal Decarboxylation: The carboxylic acid group is being lost as CO2 at elevated temperatures.[2] | 1. Reduce Temperature: This is the most critical step. Explore catalysts or conditions that allow the reaction to proceed at a lower temperature.2. Alternative Activation: Instead of heat, consider alternative methods for activating the carboxylic acid, such as converting it to an acid chloride or using a coupling agent at a lower temperature. |
| Identification of a decarboxylated byproduct. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling at Controlled Temperature
This protocol provides a general method for coupling this compound with an amine, with an emphasis on temperature control to minimize side reactions.
-
Preparation: Dry all glassware thoroughly. To a round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1 equivalent).
-
Solvent Addition: Add a dry, degassed solvent (e.g., Dichloromethane or Tetrahydrofuran).
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Cooling: Cool the solution to 0°C using an ice bath.
-
Activation: Add a coupling agent (e.g., EDC/HOBt or HATU) (1.1 equivalents) and stir for 15 minutes at 0°C.
-
Amine Addition: Add the desired amine (1 equivalent) dropwise to the solution while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS every 30 minutes. If no further conversion is observed, consider allowing the reaction to slowly warm to room temperature.
-
Quenching and Work-up: Once the reaction is complete, quench with a suitable aqueous solution (e.g., saturated ammonium chloride or sodium bicarbonate). Extract the product with an organic solvent.
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Purification: Purify the crude product using column chromatography, preferably at a controlled, cool temperature if the product is also thermally sensitive.
Data Presentation
The following tables present hypothetical data to illustrate the effect of temperature on the outcome of a generic reaction involving this compound.
Table 1: Effect of Temperature on Product Yield and Purity
| Reaction Temperature (°C) | Reaction Time (h) | Yield of Desired Product (%) | Purity of Desired Product (%) |
| 0 | 24 | 65 | 95 |
| 25 (Room Temp) | 8 | 75 | 88 |
| 50 | 4 | 50 | 70 |
| 80 | 2 | 20 | 45 |
Table 2: Byproduct Formation as a Function of Temperature
| Reaction Temperature (°C) | Isomerized Lactone (%) | Polymeric Byproduct (%) | Decarboxylated Byproduct (%) |
| 0 | <1 | <1 | 0 |
| 25 (Room Temp) | 5 | 2 | <1 |
| 50 | 15 | 10 | 5 |
| 80 | 30 | 20 | 25 |
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
Technical Support Center: Synthesis of 4-Ethenyloxane-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethenyloxane-4-carboxylic acid. Given the potential for multiple synthetic routes and the inherent reactivity of the target molecule, this guide addresses common challenges to aid in the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main challenges include the potential for instability of the oxetane ring, unwanted side reactions involving the vinyl group, and the propensity for some oxetane-carboxylic acids to isomerize into lactones, especially under thermal or acidic/basic conditions. Catalyst selection is also critical and highly dependent on the chosen synthetic route.
Q2: Is there a direct, one-step catalytic method for the synthesis of this compound?
A2: Currently, a well-established, direct one-step synthesis is not widely reported in the literature. A multi-step approach is often more practical, typically involving the formation of a substituted oxetane precursor followed by the introduction or modification of the carboxylic acid and ethenyl groups.
Q3: What are the most plausible synthetic routes to consider?
A3: Two common conceptual routes are:
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Oxidation of a Precursor Alcohol: Synthesis of (4-ethenyl-4-oxetanyl)methanol followed by its oxidation to the carboxylic acid.
-
Carboxylation of a Vinyl Precursor: Starting with a 4-ethenyloxetane and introducing the carboxylic acid group via a carboxylation reaction.
Q4: How can I purify the final product?
A4: Purification can be challenging due to the potential for degradation. Column chromatography on silica gel with a carefully selected eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to suppress ionization) is a common method. Recrystallization from a suitable solvent system may also be effective. It is advisable to perform purification at low temperatures to minimize isomerization.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Catalyst Inactivity or Incompatibility | - Verify the catalyst's activity and ensure it is suitable for the specific transformation (e.g., oxidation, carboxylation).- For oxidation of (4-ethenyl-4-oxetanyl)methanol, consider various catalytic systems (see Table 1).- For carboxylation of 4-ethenyloxetane, transition metal catalysts like cobalt or palladium complexes may be effective. |
| Incorrect Reaction Conditions | - Optimize temperature, pressure, and reaction time. Oxetanes can be sensitive to high temperatures.- Ensure an inert atmosphere (e.g., nitrogen or argon) if using air-sensitive reagents or catalysts. |
| Degradation of Starting Material or Product | - The oxetane ring can be opened under strongly acidic or basic conditions. Use mild reaction conditions where possible.- The vinyl group can undergo polymerization. Consider adding a radical inhibitor (e.g., BHT) if polymerization is suspected. |
| Isomerization to Lactone | - Avoid high temperatures and prolonged reaction times.[1][2] - Maintain a neutral or slightly acidic pH during workup and purification. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Suggested Solution |
| Isomerization to a Lactone | - This is a known instability for some oxetane-carboxylic acids.[1][2] - Characterize the byproduct to confirm its structure (e.g., via NMR and IR spectroscopy).- Minimize heat and consider milder reaction conditions or a different synthetic route. |
| Polymerization of the Vinyl Group | - Add a radical inhibitor to the reaction mixture.- Use degassed solvents to remove oxygen, which can initiate polymerization. |
| Ring-Opening of the Oxetane | - Avoid strong nucleophiles or electrophiles that can react with the oxetane.- Use catalysts with high selectivity for the desired transformation. |
| Over-oxidation or Incomplete Oxidation | - Carefully control the stoichiometry of the oxidizing agent.- Monitor the reaction progress closely using techniques like TLC or GC-MS. |
Catalyst Selection and Performance Data
The selection of a suitable catalyst is paramount. Below is a summary of potential catalysts for the key synthetic step of oxidizing (4-ethenyl-4-oxetanyl)methanol.
Table 1: Catalyst Systems for the Oxidation of Alcohols to Carboxylic Acids
| Catalyst System | Oxidant | Typical Conditions | Advantages | Potential Issues |
| TEMPO/NaOCl | Sodium hypochlorite | Room temperature, aqueous/organic biphasic system | Mild conditions, high selectivity for primary alcohols. | Requires careful pH control. |
| PCC or PDC | N/A | Dichloromethane, room temperature | Readily available and effective. | Stoichiometric use of chromium reagents, which are toxic. |
| RuCl₃/NaIO₄ | Sodium periodate | Acetonitrile/water, room temperature | Catalytic use of ruthenium, powerful oxidant. | Can potentially cleave the vinyl group. |
| Potassium Permanganate | KMnO₄ | Basic aqueous solution, heat | Inexpensive and strong oxidant. | Can lead to over-oxidation and cleavage of the vinyl group if not carefully controlled. |
Experimental Protocols
Hypothetical Protocol 1: Oxidation of (4-ethenyl-4-oxetanyl)methanol
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve (4-ethenyl-4-oxetanyl)methanol in a suitable solvent such as dichloromethane or a biphasic mixture of dichloromethane and water.
-
Catalyst Addition: Add a catalytic amount of TEMPO and a co-catalyst like sodium bromide.
-
Oxidant Addition: Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite, maintaining the pH between 9 and 10.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate). Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature. Purify the crude product by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: Troubleshooting workflow for synthesis issues.
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis pathway.
References
Validation & Comparative
NMR Analysis of 4-Ethenyloxane-4-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted Nuclear Magnetic Resonance (NMR) spectral data for 4-Ethenyloxane-4-carboxylic acid against experimentally determined data for structurally related compounds. Due to the absence of published experimental NMR data for this compound, this document relies on predictive methodologies based on established NMR principles and data from analogous structures. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by offering insights into the expected spectral characteristics of this novel compound.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. For comparative purposes, experimental data for selected oxetane and carboxylic acid derivatives are also presented. These alternatives were chosen based on structural similarities to the target molecule, providing a basis for validating the predicted values.
Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogous Compounds
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| This compound (Predicted) | Oxetane CH₂ (H2, H6) | ~4.5 - 4.8 | d | ~6-8 |
| Vinyl CH (Hα) | ~6.0 - 6.2 | dd | ~17, 10 | |
| Vinyl CH₂ (Hβ, trans) | ~5.4 - 5.6 | d | ~17 | |
| Vinyl CH₂ (Hβ, cis) | ~5.2 - 5.4 | d | ~10 | |
| Carboxyl OH | >10 (broad s) | s | - | |
| Oxetane ¹ | Oxetane CH₂ (α) | 4.65 | t | 7.5 |
| Oxetane CH₂ (β) | 2.61 | quintet | 7.5 | |
| Cyclobutanecarboxylic acid ² | CH (α) | 3.18 | quintet | 8.5 |
| CH₂ (β) | 2.20 - 2.40 | m | - | |
| CH₂ (γ) | 1.85 - 2.05 | m | - | |
| COOH | 11.0 (broad s) | s | - |
¹Data from representative literature values for unsubstituted oxetane. ²Experimental data for cyclobutanecarboxylic acid.[1]
Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogous Compounds
| Compound | Carbon Atom | Chemical Shift (δ) ppm |
| This compound (Predicted) | C=O (Carboxyl) | ~175 - 180 |
| =CH (Vinyl) | ~135 - 140 | |
| =CH₂ (Vinyl) | ~115 - 120 | |
| C4 (Quaternary) | ~80 - 85 | |
| C2, C6 (Oxetane CH₂) | ~75 - 80 | |
| 3,3-Diaryloxetane derivative ³ | C (Quaternary) | 50.5 |
| CH₂ (Oxetane) | 85.2 | |
| 6-bromo-3,4-dihydro-2H-spiro[naphthalene-1,2′-oxirane] ⁴ | C (Quaternary) | 58.9 |
| CH₂ (Oxirane) | 56.4 | |
| 2-(4-bromophenyl)-2-methyloxirane ⁵ | C (Quaternary) | 57.1 |
| CH₂ (Oxirane) | 56.5 |
³Experimental data for a 3,3-diaryloxetane derivative.[2] ⁴,⁵Experimental data for spiro and disubstituted oxiranes, respectively, for comparison of quaternary carbon shifts in small, strained rings.[2]
Experimental Protocols
As no specific experimental data for this compound is available, a general protocol for the NMR analysis of a novel organic compound is provided below.
1. Sample Preparation:
-
Solvent Selection: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used to observe the exchangeable carboxylic proton. The solvent should be chosen based on the solubility of the compound and its chemical stability. Some oxetane-carboxylic acids have been noted to be unstable and can isomerize.[3]
-
Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Data Acquisition:
-
Instrumentation: NMR spectra should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher for better signal dispersion.
-
¹H NMR Spectroscopy:
-
A standard one-pulse sequence is used.
-
The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm for most organic compounds, extending to 15 ppm for carboxylic acids).
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
A relaxation delay of 1-5 seconds is typically used.
-
-
¹³C NMR Spectroscopy:
-
A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.
-
The spectral width should be set to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is usually necessary.
-
A relaxation delay of 2-5 seconds is appropriate for most carbons, but longer delays may be needed for quaternary carbons.
-
-
2D NMR Experiments: To aid in the complete and unambiguous assignment of proton and carbon signals, various 2D NMR experiments can be performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for assigning quaternary carbons.
-
Visualizations
The following diagrams illustrate the logical workflow of an NMR analysis and the predicted signaling pathways for this compound based on its structure.
Caption: Workflow for NMR analysis of an organic compound.
Caption: Predicted ¹H NMR signal assignments for this compound.
References
A Comparative Guide to the Mass Spectrometry of 4-Ethenyloxane-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The characterization of novel chemical entities is a cornerstone of drug discovery and development. 4-Ethenyloxane-4-carboxylic acid, a molecule featuring a tetrahydropyran ring, a carboxylic acid, and a vinyl group, presents a unique analytical challenge. This guide provides a comparative overview of mass spectrometry and other analytical techniques for its characterization, including predicted fragmentation patterns and detailed experimental protocols.
Predicted Mass Spectrometric Fragmentation of this compound
Due to the absence of published mass spectra for this compound, its fragmentation pattern under electron ionization (EI) or collision-induced dissociation (CID) is predicted based on the established fragmentation of carboxylic acids, cyclic ethers, and vinyl compounds.[1][2][3][4] The molecular weight of this compound (C₇H₁₀O₃) is 142.15 g/mol . The molecular ion [M]⁺• is expected at m/z 142.
Key predicted fragmentation pathways include:
-
Loss of the carboxyl group: A common fragmentation for carboxylic acids is the loss of the •COOH radical (45 Da), leading to a fragment at m/z 97.[4]
-
Loss of water: The presence of a carboxylic acid can facilitate the loss of a neutral water molecule (18 Da), resulting in a fragment at m/z 124.
-
Ring cleavage: Cyclic ethers are prone to ring-opening reactions. Alpha-cleavage adjacent to the ether oxygen is a common pathway.[2][3]
-
McLafferty-type rearrangement: While a classical McLafferty rearrangement is not favored, other hydrogen rearrangements may occur.
A diagram illustrating the predicted fragmentation pathways is presented below.
References
- 1. Mass spectrometry of polycyclic tetracarboxylic ('ARN') acids and tetramethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of 4-Ethenyloxane-4-carboxylic acid and a Structurally Related Analog for Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-Ethenyloxane-4-carboxylic acid and its saturated analog, Tetrahydropyran-4-carboxylic acid. The objective is to delineate the potential influence of the C4-ethenyl group on the biological activities of the oxane-4-carboxylic acid scaffold. This analysis is supported by hypothetical experimental data to illustrate a comparative framework for research and development.
Introduction
The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Carboxylic acid moieties are also crucial pharmacophores, often involved in target binding and modulating physicochemical properties. This compound presents an interesting modification to the simple tetrahydropyran-4-carboxylic acid core by introducing a vinyl group. This addition could influence the compound's electronic properties, conformational flexibility, and potential for covalent interactions, thereby impacting its biological profile. This guide explores the hypothetical cytotoxic and antimicrobial activities of these two compounds.
Comparative Biological Activity
To assess the potential therapeutic value of this compound, a hypothetical study was designed to compare its in vitro efficacy against a cancer cell line and a panel of microbial strains with that of Tetrahydropyran-4-carboxylic acid.
Cytotoxicity Against Human Colon Carcinoma (HCT-116) Cells
The cytotoxic effects of the compounds were evaluated using a standard MTT assay. The half-maximal inhibitory concentration (IC50) was determined after 48 hours of exposure.
| Compound | Structure | IC50 (µM) against HCT-116 |
| This compound | 15.8 | |
| Tetrahydropyran-4-carboxylic acid | > 100 |
Data are hypothetical and for illustrative purposes only.
The hypothetical results suggest that the presence of the ethenyl group in this compound significantly enhances cytotoxic activity against HCT-116 cells compared to its saturated counterpart.
Antimicrobial Activity
The minimum inhibitory concentration (MIC) of each compound was determined against a panel of pathogenic bacteria and a fungus using the broth microdilution method.
| Compound | MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | |
| This compound | 32 |
| Tetrahydropyran-4-carboxylic acid | >128 |
Data are hypothetical and for illustrative purposes only.
The hypothetical antimicrobial screening indicates that this compound possesses moderate activity against Staphylococcus aureus and weak activity against Escherichia coli and Candida albicans, while Tetrahydropyran-4-carboxylic acid is inactive against the tested strains at the highest concentration. This suggests the ethenyl moiety may be crucial for antimicrobial efficacy.
Experimental Protocols
Synthesis of this compound and Tetrahydropyran-4-carboxylic acid
A general synthetic scheme for the preparation of the target compounds is presented below. The synthesis of Tetrahydropyran-4-carboxylic acid is a known process. The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available materials.
Caption: General synthetic workflow for the preparation of the compared compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: HCT-116 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (0.1 to 100 µM). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Bacterial and fungal strains are cultured overnight. The cultures are then diluted in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: The test compounds are serially diluted in the appropriate broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 35°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for Candida albicans.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Hypothetical Mechanism of Action: Induction of Apoptosis
The enhanced cytotoxicity of this compound could be attributed to its ability to induce apoptosis in cancer cells. The ethenyl group might interact with key cellular targets, triggering a cascade of events leading to programmed cell death. A simplified, hypothetical signaling pathway is depicted below.
Caption: Hypothetical apoptotic pathway initiated by this compound.
Conclusion and Future Directions
This comparative guide, based on hypothetical data, underscores the potential significance of the ethenyl group in modulating the biological activity of the oxane-4-carboxylic acid scaffold. The introduction of this functional group appears to be a promising strategy for enhancing both cytotoxic and antimicrobial properties.
Future research should focus on:
-
The actual synthesis and in vitro evaluation of this compound to validate these hypothetical findings.
-
Elucidation of the precise mechanism of action through which the ethenyl group exerts its biological effects.
-
Structure-activity relationship (SAR) studies involving modifications of the ethenyl group and the oxane ring to optimize potency and selectivity.
This foundational comparison provides a strong rationale for the further investigation of this compound and its derivatives as potential leads in drug discovery programs.
A Comparative Analysis of the Physicochemical Properties of Carboxylic Acids
This guide provides a detailed comparison of the key physicochemical properties of carboxylic acids, including acidity (pKa), boiling and melting points, and solubility. The information is intended for researchers, scientists, and professionals in drug development to offer a clear understanding of how the structure of carboxylic acids influences their physical behavior, supported by experimental data and methodologies.
Quantitative Data Summary
The physicochemical properties of carboxylic acids vary predictably with their molecular structure, primarily the length of the carbon chain. The following table summarizes these properties for a homologous series of straight-chain alkanoic acids.
| Carboxylic Acid | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility ( g/100 mL H₂O) | pKa |
| Methanoic Acid | HCOOH | 46.03 | 8.4 | 101 | Miscible | 3.75 |
| Ethanoic Acid | CH₃COOH | 60.05 | 16.6 | 118 | Miscible | 4.76 |
| Propanoic Acid | CH₃CH₂COOH | 74.08 | -20.8 | 141 | Miscible | 4.87 |
| Butanoic Acid | CH₃(CH₂)₂COOH | 88.11 | -5.5 | 164 | Miscible | 4.82 |
| Pentanoic Acid | CH₃(CH₂)₃COOH | 102.13 | -34.5 | 186 | 4.97 | 4.84 |
| Hexanoic Acid | CH₃(CH₂)₄COOH | 116.16 | -3.4 | 205 | 1.0 | 4.85 |
| Heptanoic Acid | CH₃(CH₂)₅COOH | 130.18 | -7.5 | 223 | 0.24 | 4.89 |
| Octanoic Acid | CH₃(CH₂)₆COOH | 144.21 | 16.7 | 239 | 0.07 | 4.89 |
| Nonanoic Acid | CH₃(CH₂)₇COOH | 158.24 | 12.5 | 255 | 0.03 | 4.96 |
| Decanoic Acid | CH₃(CH₂)₈COOH | 172.26 | 31.9 | 270 | 0.015 | 4.90 |
Note: Data is compiled from multiple sources. Slight variations may exist depending on experimental conditions.
Key Physicochemical Properties and Their Determinants
Acidity (pKa)
Carboxylic acids are weak acids that partially ionize in aqueous solutions to form a carboxylate ion and a proton (H⁺)[1]. Their acidity is quantified by the pKa value; a lower pKa indicates a stronger acid[1]. The acidity is primarily determined by the stability of the resulting carboxylate ion[2].
-
Resonance Stabilization : The negative charge on the carboxylate ion is delocalized across both oxygen atoms through resonance. This delocalization stabilizes the conjugate base, making the parent carboxylic acid more acidic compared to alcohols (pKa ~15-18), which lack this feature[2].
-
Inductive Effect : The acidity is significantly influenced by substituents on the carbon chain[2][3].
-
Electron-Withdrawing Groups (EWGs) , such as halogens (F, Cl) or the nitro group (NO₂), pull electron density away from the carboxyl group. This effect further stabilizes the carboxylate anion, increasing the acid's strength and lowering its pKa[2][4][5][6]. For example, trichloroacetic acid is a much stronger acid than acetic acid[5].
-
Electron-Donating Groups (EDGs) , like alkyl groups, push electron density towards the carboxyl group. This destabilizes the carboxylate anion, making the acid weaker and increasing its pKa[2][3][5]. This is why formic acid (pKa 3.75) is a stronger acid than acetic acid (pKa 4.76)[4][5].
-
Boiling and Melting Points
Carboxylic acids have significantly higher boiling points compared to alcohols, aldehydes, or ketones of similar molecular weight[1][5][7]. This is primarily due to their ability to form strong intermolecular hydrogen bonds.
-
Hydrogen Bonding and Dimerization : In the liquid state, carboxylic acid molecules form stable dimers through two hydrogen bonds[5][6][8]. This dimerization effectively doubles the molecular weight of the interacting units, which increases the energy required to vaporize the compound, resulting in a high boiling point[5][8].
-
Van der Waals Forces : As the length of the hydrocarbon chain increases, so do the van der Waals dispersion forces between molecules. This trend leads to a steady increase in boiling points with increasing molar mass[7][9][10].
-
Melting Points : The melting points of carboxylic acids do not increase as regularly as boiling points. Unbranched acids with an even number of carbon atoms have higher melting points than the adjacent homologs with an odd number of carbons. This is attributed to more efficient crystal lattice packing for the even-numbered acids[6][11].
Solubility
The solubility of carboxylic acids in water is a balance between the polar carboxyl group and the nonpolar hydrocarbon chain.
-
Short-Chain Acids : Carboxylic acids with one to four carbon atoms are completely miscible with water[7]. The polar carboxyl group can readily form hydrogen bonds with water molecules, overcoming the hydrophobic nature of the short alkyl chain[7][8].
-
Long-Chain Acids : As the carbon chain length increases beyond four carbons, the nonpolar hydrocarbon portion becomes more dominant, leading to a sharp decrease in water solubility[5][7][9]. Acids with more than ten carbon atoms are essentially insoluble in water but are soluble in less polar organic solvents like ether and ethanol[7].
-
Salt Formation : Insoluble carboxylic acids can be dissolved in water by converting them into their corresponding carboxylate salts. This is achieved by reacting the acid with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), as the resulting ionic salts are generally water-soluble[5].
Experimental Protocols
Determination of pKa (Acidity Constant)
Method: Potentiometric Titration This is a high-precision technique for determining pKa values[12].
-
Preparation : A precise weight (e.g., 200 mg) of the carboxylic acid is dissolved in a known volume of deionized water (or a water/co-solvent mixture if solubility is low)[13]. A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared[14].
-
Titration : The carboxylic acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is submerged in the solution.
-
Data Collection : The titrant (NaOH solution) is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Analysis : The collected data (pH vs. volume of titrant added) is plotted to create a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized by the base. This point corresponds to the inflection point of the sigmoid curve[12][15].
Determination of Boiling Point
Method: Thiele Tube (for small samples) This method is suitable for determining the boiling point of small quantities of a liquid[16].
-
Apparatus Setup : A small amount of the liquid carboxylic acid (0.25-0.5 mL) is placed into a small test tube (Durham tube)[16]. A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid[17][18].
-
Assembly : The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling-point oil (like mineral or silicone oil)[16][17].
-
Heating : The side arm of the Thiele tube is gently and continuously heated. This design ensures uniform heating of the oil via convection currents[17].
-
Observation : As the temperature rises, air trapped in the capillary tube will expand and exit. When the boiling point is reached, the liquid's vapor pressure equals the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tube[16][17].
-
Measurement : Heating is stopped, and the apparatus is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid is just drawn back into the capillary tube[16][17].
Determination of Solubility
Method: Qualitative and Quantitative Analysis
-
Qualitative Test :
-
Add a small, measured amount of the carboxylic acid (e.g., 25 mg solid or 1 drop liquid) to a test tube containing a known volume of solvent (e.g., 0.5 mL water)[19].
-
Agitate the mixture vigorously. Observe if the substance dissolves completely, partially, or not at all[19][20].
-
For water-soluble acids, the resulting solution can be tested with pH paper; a pH of 4 or lower is indicative of a carboxylic acid[19][21].
-
For water-insoluble acids, solubility can be tested in a 5% aqueous solution of sodium bicarbonate (NaHCO₃). The observation of effervescence (CO₂ bubbles) is a strong indication of a carboxylic acid[13][19].
-
-
Quantitative Measurement (Shake-Flask Method) :
-
An excess amount of the carboxylic acid is added to a known volume of the solvent (e.g., water) in a sealed flask.
-
The mixture is agitated (shaken or stirred) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
The undissolved solute is removed by filtration or centrifugation.
-
The concentration of the carboxylic acid in the clear, saturated solution is then determined using an appropriate analytical technique, such as titration or spectroscopy. This concentration represents the solubility of the compound at that temperature.
-
References
- 1. brainly.com [brainly.com]
- 2. snscourseware.org [snscourseware.org]
- 3. Acidity of Carboxylic Acids, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 6. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 7. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. tsfx.edu.au [tsfx.edu.au]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. diposit.ub.edu [diposit.ub.edu]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 18. byjus.com [byjus.com]
- 19. www1.udel.edu [www1.udel.edu]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. quora.com [quora.com]
Comparative Reactivity Analysis of 4-Ethenyloxane-4-carboxylic Acid and its Analogs in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4-Ethenyloxane-4-carboxylic acid and three structurally related analogs. Due to the limited availability of published experimental data for this compound, this comparison is based on established principles of organic chemistry and presents a hypothetical, yet plausible, set of experimental data to illustrate the expected reactivity trends. The data herein is intended to serve as a foundational guide for researchers designing synthetic routes and developing structure-activity relationships.
Introduction to this compound and Analogs
This compound is a unique molecule featuring a tetrahydropyran ring, a carboxylic acid, and a vinyl group all attached to the same quaternary carbon center. This distinct substitution pattern is expected to influence its steric and electronic properties, thereby affecting its chemical reactivity. To contextualize its reactivity, we compare it with three hypothetical analogs:
-
4-Ethyloxane-4-carboxylic acid: The vinyl group is replaced with an ethyl group to assess the impact of the unsaturated bond on reactivity.
-
4-Ethenylcyclohexane-4-carboxylic acid: The oxane ring is replaced with a cyclohexane ring to evaluate the effect of the heteroatom on reactivity.
-
1-Ethenylcyclopentane-1-carboxylic acid: The six-membered ring is replaced with a five-membered ring to probe the influence of ring strain.
Reactivity Comparison in Fischer Esterification
The Fischer esterification reaction, the acid-catalyzed formation of an ester from a carboxylic acid and an alcohol, serves as a benchmark for comparing the reactivity of these compounds. The reaction of each carboxylic acid with excess ethanol in the presence of a catalytic amount of sulfuric acid was hypothetically monitored to determine reaction rates and yields.
Hypothetical Experimental Data
The following table summarizes the hypothetical quantitative data obtained from the comparative esterification reactions.
| Compound | Structure | Reaction Rate Constant (10⁻⁵ M⁻¹s⁻¹) | Yield (%) |
| This compound | C=CC1(CCOCC1)C(=O)O | 5.2 | 85 |
| 4-Ethyloxane-4-carboxylic acid | CCC1(CCOCC1)C(=O)O | 4.8 | 82 |
| 4-Ethenylcyclohexane-4-carboxylic acid | C=CC1(CCCCC1)C(=O)O | 5.9 | 88 |
| 1-Ethenylcyclopentane-1-carboxylic acid | C=CC1(CCCC1)C(=O)O | 7.1 | 92 |
Analysis of Reactivity Trends
Based on the hypothetical data, the following reactivity trend is observed:
1-Ethenylcyclopentane-1-carboxylic acid > 4-Ethenylcyclohexane-4-carboxylic acid > this compound > 4-Ethyloxane-4-carboxylic acid
This trend can be rationalized by considering the electronic and steric effects of the substituents and the ring structure. The slightly higher reactivity of the vinyl-substituted compounds compared to the ethyl-substituted analog can be attributed to the electron-withdrawing nature of the sp² hybridized carbons of the vinyl group, which can subtly increase the electrophilicity of the carboxylic acid's carbonyl carbon. The difference in reactivity between the oxane and cyclohexane analogs is minimal, suggesting that the inductive effect of the ether oxygen in the oxane ring does not significantly alter the reactivity at the distant carboxylic acid group in this context. The most significant increase in reactivity is seen with the cyclopentane analog, which can be attributed to the greater ring strain in the five-membered ring, making the exocyclic bonds, including the one to the carboxylic acid group, more reactive.
Experimental Protocols
General Procedure for Fischer Esterification
A solution of the carboxylic acid (1.0 mmol) in absolute ethanol (10 mL, excess) was prepared in a round-bottom flask equipped with a reflux condenser. Concentrated sulfuric acid (0.1 mmol) was carefully added as a catalyst. The reaction mixture was heated to reflux and maintained at that temperature for 4 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC). Upon completion, the mixture was cooled to room temperature and the excess ethanol was removed under reduced pressure. The residue was dissolved in diethyl ether (20 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was evaporated to yield the corresponding ethyl ester. The product was purified by column chromatography on silica gel.
Visualizing Reactivity Relationships
The following diagram illustrates the logical flow of the comparative reactivity analysis.
This guide provides a foundational framework for understanding the potential reactivity of this compound. It is important to reiterate that the presented data is hypothetical and serves as a predictive model based on chemical principles. Experimental validation is necessary to confirm these findings. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into the chemistry of this and related compounds.
A Comparative Guide to the Synthetic Routes of 4-Ethenyloxane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel oxetane-containing compounds is a burgeoning area of interest in medicinal chemistry, driven by the unique physicochemical properties the oxetane motif imparts to bioactive molecules.[1][2][3] 4-Ethenyloxane-4-carboxylic acid, a promising building block, presents a unique synthetic challenge due to its vicinal vinyl and carboxylic acid functionalities on a strained four-membered ring. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, offering insights into their respective methodologies, potential yields, and a qualitative cost-benefit analysis to aid in strategic synthetic planning.
While no direct synthesis of this compound has been reported in the literature, established methods for the synthesis of substituted oxetanes can be adapted. This guide explores three primary hypothetical routes:
-
Route A: Intramolecular Williamson Ether Synthesis
-
Route B: Paterno-Büchi Reaction
-
Route C: Post-formation Functionalization of an Oxetane Intermediate
Comparative Analysis of Synthetic Routes
The following table summarizes the key metrics for the proposed synthetic routes. These are based on typical outcomes for the respective reaction types as described in the literature for analogous structures.
| Metric | Route A: Williamson Ether Synthesis | Route B: Paterno-Büchi Reaction | Route C: Post-formation Functionalization |
| Starting Materials | Substituted 1,3-diol | Carbonyl compound and substituted alkene | 4-Oxo-oxetane-4-carboxylate ester |
| Key Reactions | Intramolecular cyclization | [2+2] photocycloaddition | Wittig olefination, ester hydrolysis |
| Number of Steps | 3-4 | 2-3 | 3 |
| Anticipated Overall Yield | Moderate | Low to Moderate | Moderate |
| Scalability | Good | Poor to Moderate | Good |
| Key Equipment | Standard chemical reactors | Photoreactor | Standard chemical reactors |
| Stereocontrol | Potentially good from chiral diol | Often poor, mixture of isomers | Dependent on olefination step |
| Primary Waste Products | Salts, sulfonate esters | Isomeric byproducts | Phosphine oxides, salts |
Experimental Protocols and Synthesis Pathway Diagrams
Route A: Intramolecular Williamson Ether Synthesis
This route is a classic and widely used method for constructing oxetane rings, involving the cyclization of a 1,3-diol.[4][5][6] The key is the selective activation of one hydroxyl group to create a good leaving group, which is then displaced by the other hydroxyl group in an intramolecular SN2 reaction.[7][8][9]
Proposed Experimental Protocol:
-
Synthesis of the Diol Precursor: The synthesis would commence with a suitable precursor such as diethyl vinylmalonate. Grignard reaction with paraformaldehyde would yield the desired 2-vinyl-1,3-propanediol derivative.
-
Monotosylation: The diol would be selectively monotosylated at the less hindered primary hydroxyl group using one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine at low temperatures.
-
Cyclization: The monotosylated diol, upon treatment with a strong base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), would undergo intramolecular cyclization to form the ethyl 4-ethenyloxane-4-carboxylate.
-
Hydrolysis: The final step would be the hydrolysis of the ester to the carboxylic acid using a standard procedure, for instance, with lithium hydroxide in a mixture of THF and water.
Caption: Route A - Williamson Ether Synthesis Pathway.
Route B: Paterno-Büchi Reaction
The Paterno-Büchi reaction is a powerful photochemical method for the one-step synthesis of oxetanes from a carbonyl compound and an alkene.[10][11][12] For this specific target, a plausible approach would involve the reaction of an α-ketoester with allene.
Proposed Experimental Protocol:
-
Photocycloaddition: A solution of ethyl pyruvate and allene in a suitable solvent (e.g., acetonitrile) would be irradiated with a UV lamp (typically >300 nm) in a photoreactor. The reaction would likely yield a mixture of regioisomers, from which the desired ethyl 4-ethenyloxane-4-carboxylate would need to be isolated.
-
Hydrolysis: The isolated ester would then be hydrolyzed to the final carboxylic acid as described in Route A.
Caption: Route B - Paterno-Büchi Reaction Pathway.
Route C: Post-formation Functionalization of an Oxetane Intermediate
This strategy involves the synthesis of a stable oxetane precursor, followed by the introduction of the vinyl group. This could potentially offer better control over the final structure compared to the direct formation in Route B.
Proposed Experimental Protocol:
-
Synthesis of Oxetanone Ester: A suitable starting material would be ethyl 4-oxo-oxetane-4-carboxylate. This could potentially be synthesized via a [2+2] cycloaddition of an appropriate ketene with a carbonyl compound.
-
Wittig Olefination: The ketone functionality would be converted to a vinyl group using a Wittig reaction. Treatment of methyltriphenylphosphonium bromide with a strong base like n-butyllithium would generate the ylide, which would then react with the oxetanone ester to form ethyl 4-ethenyloxane-4-carboxylate.
-
Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid.
Caption: Route C - Post-formation Functionalization Pathway.
Cost-Benefit Analysis
Route A: Williamson Ether Synthesis
-
Benefits: This is a well-established, robust, and generally high-yielding method for ether formation.[7][13] The starting materials are often readily available or can be synthesized via reliable methods. The reaction conditions are typically manageable on a large scale, making it industrially feasible.[7]
-
Costs: This route may require multiple steps to synthesize the substituted 1,3-diol precursor. The use of stoichiometric amounts of tosyl chloride and a strong base like sodium hydride can increase costs and generate significant salt waste.
Route B: Paterno-Büchi Reaction
-
Benefits: This route offers the potential for a very direct and atom-economical synthesis of the oxetane ring.[14][15][16]
-
Costs: Photochemical reactions often suffer from low quantum yields and the formation of side products, leading to difficult purifications and lower overall yields.[1] The requirement for specialized photoreactor equipment can be a significant capital investment and may not be readily available in all laboratories. Scaling up photochemical reactions can also be challenging.[17]
Route C: Post-formation Functionalization
-
Benefits: This route allows for the secure construction of the oxetane ring first, potentially leading to a more controlled introduction of the sensitive vinyl group. The Wittig reaction is a very reliable method for olefination.
-
Costs: The synthesis of the starting ethyl 4-oxo-oxetane-4-carboxylate may be challenging. The Wittig reaction generates a stoichiometric amount of triphenylphosphine oxide as a byproduct, which needs to be separated from the product.
Conclusion
For the synthesis of this compound, the Intramolecular Williamson Ether Synthesis (Route A) appears to be the most promising and practical approach for both laboratory-scale synthesis and potential scale-up. Its reliance on well-understood, non-photochemical reactions and the potential for good stereocontrol (if a chiral diol is used) make it a strategically sound choice. While Route C offers a viable alternative with good control, the accessibility of the starting oxetanone could be a limiting factor. The Paterno-Büchi Reaction (Route B) , while elegant in its directness, is likely to be hampered by issues of regioselectivity and scalability, making it a higher-risk, lower-yield option for this specific target. Further experimental validation is, of course, necessary to confirm the feasibility and optimize the conditions for these proposed routes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 4. The stereoselective synthesis of oxetanes; exploration of a new, Mitsunobu-style procedure for the cyclisation of 1,3-diols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride1,2 | Semantic Scholar [semanticscholar.org]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 12. Paterno-Buechi Reaction [organic-chemistry.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Safety Operating Guide
Proper Disposal of 4-Ethenyloxane-4-carboxylic Acid: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
Prior to handling, it is crucial to assume that 4-ethenyloxane-4-carboxylic acid may possess hazardous properties. The following precautions are based on general knowledge of similar chemical structures.
| Precaution Category | Recommended Actions |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. |
| Ventilation | Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. |
| Spill Management | In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material into a designated, labeled waste container. Avoid generating dust if the compound is a solid. |
| First Aid | Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. Rinse mouth with water. In all cases of exposure, seek immediate medical attention. |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general, conservative procedure:
-
Waste Identification and Classification :
-
Treat this compound as a hazardous chemical waste due to the lack of specific toxicity data.
-
The presence of the oxane ring and the ethenyl (vinyl) group may confer specific reactivity or toxicity. The carboxylic acid functional group indicates corrosive properties.
-
-
Waste Segregation and Collection :
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a dedicated, properly labeled hazardous waste container.
-
The container should be made of a material compatible with carboxylic acids (e.g., high-density polyethylene - HDPE).
-
The label must clearly state "Hazardous Waste" and "this compound".
-
-
Storage of Chemical Waste :
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong bases or oxidizing agents.
-
-
Arranging for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with all available information about the compound. It is imperative to request a copy of the Safety Data Sheet from the supplier (e.g., Biosynth) and provide it to the disposal company.[1]
-
-
Documentation :
-
Maintain a detailed record of the amount of waste generated and the date of disposal.
-
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow and decision-making process for the disposal of a laboratory chemical with an unknown hazard profile.
Caption: Workflow for Laboratory Chemical Waste Disposal.
Disclaimer: This information is provided as a general guide in the absence of a specific Safety Data Sheet for this compound. It is not a substitute for a thorough hazard assessment and consultation with your institution's Environmental Health and Safety professionals. Always prioritize obtaining the specific SDS from the chemical supplier before handling and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
